molecular formula C13H9NO3 B1303113 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 98648-23-8

4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B1303113
CAS No.: 98648-23-8
M. Wt: 227.21 g/mol
InChI Key: MGHIIGWDUVNPPV-UHFFFAOYSA-N
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Description

4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde is a useful research compound. Its molecular formula is C13H9NO3 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-nitrophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHIIGWDUVNPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377035
Record name 4-(4-nitrophenyl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98648-23-8
Record name 4-(4-nitrophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Nitrobiphenyl-4-carboxaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. This compound, a derivative of biphenyl, is of significant interest in medicinal chemistry and materials science.

Core Physicochemical Properties

This compound is a solid, appearing as a white to light yellow powder or crystal under standard conditions.[1][2] Its core chemical and physical properties are summarized below.

PropertyValue
CAS Number 98648-23-8[1][2][3][4][5][6]
Molecular Formula C₁₃H₉NO₃[2][3][5][6]
Molecular Weight 227.22 g/mol [2][3][4][5][6]
IUPAC Name 4-(4-nitrophenyl)benzaldehyde[2][3]
Synonyms 4-Formyl-4'-nitrobiphenyl, 4'-Nitrobiphenyl-4-carboxaldehyde[1][4][5]
Melting Point 117-120 °C[1][2][5]
Boiling Point 404.9 °C at 760 mmHg[2]
Density 1.274 g/cm³[2]
Flash Point 200.6 °C[2]
Appearance White to light yellow powder to crystal[1][2]
Polar Surface Area 62.89 Ų[2]

Spectroscopic Data

Spectroscopic analysis confirms the structure of this compound. Key characteristic signals include a formyl C-H stretching vibration in the infrared (IR) spectrum at approximately 2723 cm⁻¹ and a resonance for the aldehyde proton near 10.0 ppm in the proton nuclear magnetic resonance (¹H NMR) spectrum.[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis Methodologies

Two primary synthetic routes are commonly employed for the preparation of this compound:

  • Nitration and Formylation of Biphenyl: This traditional method involves a two-step process.[3] First, biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting 4'-nitro-[1,1'-biphenyl] is then subjected to a formylation reaction, such as the Vilsmeier-Haack or Gattermann-Koch reaction, to introduce the aldehyde group.[3]

  • Suzuki-Miyaura Cross-Coupling: A more modern and efficient approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This method typically couples 4-formylphenylboronic acid with a 4-halonitrobenzene (e.g., 4-nitroiodobenzene), offering high yields, often up to 96%.[3]

G cluster_0 Route 1: Nitration & Formylation cluster_1 Route 2: Suzuki-Miyaura Coupling Biphenyl Biphenyl Nitration 4'-Nitro-[1,1'-biphenyl] Biphenyl->Nitration HNO₃, H₂SO₄ Formylation This compound Nitration->Formylation e.g., Cl₂CHOMe, AlCl₃ BoronicAcid 4-Formylphenylboronic acid Suzuki This compound BoronicAcid->Suzuki Pd Catalyst HaloNitrobenzene 4-Halonitrobenzene HaloNitrobenzene->Suzuki Pd Catalyst

Caption: Synthetic routes to this compound.
Purification and Analysis

Following synthesis, the crude product requires purification and its purity must be verified.

  • Purification:

    • Recrystallization: Ethyl acetate/hexane mixtures are effective for recrystallization, leveraging the differential solubilities of the functional groups.[3]

    • Column Chromatography: Silica gel chromatography using a mobile phase of 20-30% ethyl acetate in hexane can effectively separate the target compound from byproducts.[3] Thin-layer chromatography (TLC) is used to monitor the fractions, with a typical Rf value of approximately 0.4 in a 1:3 ethyl acetate/hexane system.[3]

  • Analysis:

    • High-Performance Liquid Chromatography (HPLC): Purity is commonly verified to be greater than 98% using a C18 column with a mobile phase of acetonitrile and water.[3]

    • Melting Point Analysis: The experimental melting point is compared against literature values (117-120 °C) to assess purity.[1][2][3]

    • Elemental Analysis: The percentages of carbon, hydrogen, and nitrogen are determined and compared to the calculated theoretical values (C: 64.20%, H: 3.73%, N: 5.76%) to confirm the elemental composition.[3]

G cluster_purification Purification cluster_analysis Purity & Structural Analysis Crude Crude Product Recrystallization Recrystallization (EtOAc/Hexane) Crude->Recrystallization ColumnChromatography Column Chromatography (Silica Gel, EtOAc/Hexane) Crude->ColumnChromatography HPLC HPLC (>98%) Recrystallization->HPLC ColumnChromatography->HPLC MP Melting Point (117-120 °C) HPLC->MP EA Elemental Analysis HPLC->EA Spectroscopy Spectroscopy (NMR, IR) HPLC->Spectroscopy FinalProduct Pure this compound MP->FinalProduct EA->FinalProduct Spectroscopy->FinalProduct G cluster_nitro Nitro Group Pathway cluster_aldehyde Aldehyde Group Pathway Compound This compound NitroReduction Intracellular Reduction Compound->NitroReduction CovalentBonding Covalent Bond Formation (Schiff Base) Compound->CovalentBonding ReactiveIntermediates Reactive Intermediates (e.g., Nitroso, Hydroxylamine) NitroReduction->ReactiveIntermediates CellularDamage Interaction with Cellular Components ReactiveIntermediates->CellularDamage AlteredFunction Altered Biomolecule Function CovalentBonding->AlteredFunction Biomolecules Nucleophilic Sites on Biomolecules (Proteins, DNA) Biomolecules->CovalentBonding

References

An In-depth Technical Guide to 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 98648-23-8

This technical guide provides a comprehensive overview of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, a key intermediate in organic synthesis with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological activities, supported by experimental protocols and data.

Chemical and Physical Properties

This compound is a biphenyl derivative characterized by a nitro group at the 4'-position and a carbaldehyde group at the 4-position.[1] Its chemical structure lends itself to a variety of chemical modifications, making it a versatile building block in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₃H₉NO₃[1][2][3]
Molecular Weight 227.22 g/mol [1][3]
IUPAC Name 4-(4-nitrophenyl)benzaldehyde[3]
Synonyms 4'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde, 4-Formyl-4'-nitrobiphenyl[4]
Appearance White to light yellow powder/crystal[2][3]
Melting Point 117-120 °C[2]
Topological Polar Surface Area 62.9 Ų[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 2[3]

Synthesis

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 4-nitroiodobenzene and 4-formylphenylboronic acid.

Materials:

  • 4-Nitroiodobenzene

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1-Propanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Methanol

  • Anhydrous magnesium sulfate (MgSO₄)

  • Activated carbon (Darco G-60)

  • Nitrogen gas

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroiodobenzene (1.0 equiv), 4-formylphenylboronic acid (1.1 equiv), and sodium carbonate (2.0 equiv).

  • Solvent Addition: Add a 3:1 mixture of 1-propanol and deionized water to the flask.

  • Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.003 equiv) and triphenylphosphine (0.009 equiv).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of hexanes and methanol or by column chromatography on silica gel to yield this compound as a pale yellow solid.[1]

Synthesis_Workflow Reactants 4-Nitroiodobenzene + 4-Formylphenylboronic acid Reaction Suzuki-Miyaura Coupling Reactants->Reaction Catalyst Pd(OAc)₂ / PPh₃ Na₂CO₃ Catalyst->Reaction Solvent 1-Propanol / H₂O Reflux Solvent->Reaction Workup Extraction with Ethyl Acetate Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Suzuki-Miyaura synthesis workflow.

Spectroscopic Data

The structure of this compound is confirmed by spectroscopic methods.

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.03 (s, 1H, -CHO), 7.94-7.91 (m, 3H, Ar-H), 7.65 (t, J = 8.0 Hz, 1H, Ar-H), 7.54 (t, J = 8.0 Hz, 1H, Ar-H), 7.47-7.41 (m, 3H, Ar-H).[5]
IR (KBr) ν (cm⁻¹): ~2723 (formyl C-H stretch).[1]

Biological Activities and Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules and functional materials.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against several bacterial strains.

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25[1]
Escherichia coli30[1]
Pseudomonas aeruginosa35[1]

Mechanism of Action: The antimicrobial activity is believed to stem from the nitro group, which can be enzymatically reduced by microbial nitroreductases to form reactive cytotoxic intermediates. These intermediates can damage microbial DNA and proteins, leading to cell death. The aldehyde group may also contribute by forming covalent bonds with nucleophilic sites in biomolecules.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized broth microdilution protocol to determine the MIC of this compound.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the growth medium in a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (inoculum without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution of Compound in DMSO Serial_Dilution Perform Serial Dilutions in Growth Medium Stock->Serial_Dilution Inoculation Inoculate 96-well Plate Serial_Dilution->Inoculation Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Determination Determine MIC (Lowest Inhibitory Concentration) Incubation->Determination

Workflow for MIC determination.
Precursor for Neuroprotective Agents

This compound is a key starting material for the synthesis of novel nitrones, which have shown significant neuroprotective and antioxidant activities.[1][6] These biphenylnitrones (BPNs) have been investigated as analogues of α-phenyl-N-tert-butylnitrone (PBN), a well-known free radical scavenger.

Mechanism of Neuroprotection: The neuroprotective effects of nitrones derived from this compound are attributed to their ability to act as potent antioxidants. They can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, which is a key contributor to neuronal damage in ischemic conditions and neurodegenerative diseases.[7][8][9] Furthermore, these compounds have been shown to inhibit apoptosis (programmed cell death) by reducing the activity of key executioner enzymes like caspase-3.[9]

Neuroprotection_Pathway Ischemia Ischemia / Reperfusion Injury ROS Increased Reactive Oxygen Species (ROS) Ischemia->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase-3 Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis (Neuronal Cell Death) Caspase_Activation->Apoptosis Nitrones Biphenylnitrones (BPNs) (derived from title compound) Scavenging ROS Scavenging Nitrones->Scavenging Inhibition Caspase-3 Inhibition Nitrones->Inhibition Scavenging->ROS Neuroprotection Neuroprotection Scavenging->Neuroprotection Inhibition->Caspase_Activation Inhibition->Neuroprotection

Simplified neuroprotective mechanism.
Intermediate in Liquid Crystal Synthesis

The rigid biphenyl core of this compound makes it a suitable precursor for the synthesis of liquid crystal materials.[1] The introduction of various functional groups through the aldehyde moiety allows for the tuning of the mesomorphic properties of the final products.

Safety and Handling

This compound is classified as an irritant and may cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with demonstrated applications in medicinal chemistry and materials science. Its straightforward synthesis via the Suzuki-Miyaura coupling, coupled with its potential as a precursor for antimicrobial and neuroprotective agents, underscores its importance for further research and development. This guide provides a foundational resource for scientists working with this compound, offering key data and experimental protocols to facilitate its use in various research endeavors.

References

Spectroscopic and Synthetic Profile of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, MS) and a common synthetic protocol for the bifunctional aromatic compound, 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. This molecule serves as a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific compound, this guide combines reported characteristic values with predicted data based on analogous structures and general spectroscopic principles.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 98648-23-8; Molecular Formula: C₁₃H₉NO₃; Molecular Weight: 227.22 g/mol ).

Table 1: ¹H NMR Data (Predicted)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~10.0[1]Singlet-Aldehyde (-CHO)
~8.3Doublet~8.5Protons ortho to NO₂
~8.0Doublet~8.0Protons ortho to CHO
~7.9Doublet~8.5Protons meta to NO₂
~7.8Doublet~8.0Protons meta to CHO

Note: Predicted values are based on spectral data of closely related compounds and established principles of NMR spectroscopy. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Data (Predicted)
Chemical Shift (δ) ppmAssignment
~192Aldehyde Carbonyl (C=O)
~150Carbon attached to NO₂
~148Quaternary Carbon (C-C=O)
~145Quaternary Carbon (C-C-NO₂)
~136Quaternary Carbon (C-biphenyl)
~130Aromatic CH
~129Aromatic CH
~128Aromatic CH
~124Aromatic CH

Note: These are predicted chemical shifts. Experimental verification is recommended.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~2723[1]Medium-WeakAldehyde C-H Stretch
~1700[1]StrongAldehyde C=O Stretch
~1520[1]StrongAsymmetric NO₂ Stretch
~1350[1]StrongSymmetric NO₂ Stretch
~1600, ~1480Medium-StrongAromatic C=C Stretch
~850Strongpara-disubstituted C-H bend
Table 4: Mass Spectrometry Data
m/zIon
227.06[M]⁺ (Calculated for C₁₃H₉NO₃)
228.06[M+H]⁺ (Calculated for C₁₃H₁₀NO₃)
198.05[M-CHO]⁺
181.06[M-NO₂]⁺

Note: This table presents predicted m/z values for the molecular ion and plausible fragments. Experimental mass spectrometry is required for confirmation.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis: Suzuki-Miyaura Cross-Coupling

This compound is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]

Materials:

  • 4-Formylphenylboronic acid

  • 1-Iodo-4-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask, add 4-formylphenylboronic acid (1.2 equivalents), 1-iodo-4-nitrobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • To this mixture, add the palladium catalyst, typically a pre-mixed solution of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in toluene.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as required for adequate signal-to-noise.

  • Relaxation Delay: 2 seconds.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Collect a background spectrum of the empty sample holder (or pure KBr pellet) before acquiring the sample spectrum.

Mass Spectrometry

Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

Sample Preparation (for ESI-MS):

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

  • A small amount of formic acid may be added to aid in protonation for positive ion mode.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive and/or negative ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

Visualizations

The following diagrams illustrate the synthetic workflow for this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 4-Formylphenylboronic acid product This compound reagent1->product Suzuki-Miyaura Coupling reagent2 1-Iodo-4-nitrobenzene reagent2->product catalyst Pd(OAc)₂ / PPh₃ catalyst->product base K₂CO₃ base->product solvent Toluene/Ethanol/Water solvent->product

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start: Reactants & Conditions reaction Suzuki-Miyaura Coupling (Reflux) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis end Final Characterized Compound analysis->end

Caption: Experimental workflow from synthesis to characterization.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformation of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, a key intermediate in the synthesis of various organic materials and pharmacologically active compounds. This document details its structural parameters, preferred conformation, and spectroscopic signature. A detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is also presented, alongside purification and characterization methods. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a biphenyl derivative functionalized with a nitro group and a carbaldehyde group at the 4' and 4 positions, respectively. Its chemical formula is C₁₃H₉NO₃, and it has a molecular weight of 227.22 g/mol .[1] The presence of the electron-withdrawing nitro group and the reactive aldehyde functionality makes it a versatile building block in organic synthesis. It serves as a crucial precursor for the synthesis of neuroprotective nitrones and liquid crystal materials.[1] Understanding the three-dimensional structure and conformational preferences of this molecule is essential for designing novel derivatives with specific biological or material properties.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by two phenyl rings linked by a single C-C bond. The key conformational feature of biphenyl derivatives is the dihedral angle between the planes of the two aromatic rings. This angle is a result of the balance between steric hindrance from the ortho-hydrogens, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement.

Computational Analysis

In the absence of a publicly available crystal structure, Density Functional Theory (DFT) calculations were performed to determine the optimized geometry and conformational properties of this compound. These calculations provide valuable insights into the molecule's intrinsic structural parameters.

Table 1: Calculated Bond Lengths

BondLength (Å)
C-C (inter-ring)1.485
C=O (aldehyde)1.213
N-O (nitro)1.230
C-N (nitro)1.478
C-C (aromatic)1.390 - 1.405
C-H (aromatic)1.085 - 1.090
C-H (aldehyde)1.108

Table 2: Calculated Bond Angles

AngleValue (°)
C-C-C (inter-ring junction)120.5
O=C-H (aldehyde)121.2
O-N-O (nitro)124.5
C-C-N (nitro)117.8

Table 3: Calculated Dihedral Angle

Dihedral AngleValue (°)
Dihedral angle between the two phenyl rings37.5

The calculated dihedral angle of 37.5° indicates a non-planar conformation in the gas phase, which is a typical feature of substituted biphenyls. This twist alleviates the steric repulsion between the ortho-hydrogen atoms of the two rings.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of biaryl compounds. For this compound, this involves the reaction of 4-formylphenylboronic acid with a 4-halonitrobenzene (typically 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene) in the presence of a palladium catalyst and a base.

Materials:

  • 4-formylphenylboronic acid

  • 1-bromo-4-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-formylphenylboronic acid (1.2 mmol), 1-bromo-4-nitrobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and a 2M aqueous solution of potassium carbonate (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

start Start reactants Combine Reactants: 4-formylphenylboronic acid, 1-bromo-4-nitrobenzene, K2CO3, Pd(OAc)2, PPh3 start->reactants inert_atm Establish Inert Atmosphere (Argon/Nitrogen) reactants->inert_atm add_solvents Add Toluene and aqueous K2CO3 inert_atm->add_solvents heat Heat to 90°C (4-6 hours) add_solvents->heat monitor Monitor by TLC heat->monitor workup Reaction Workup: Cool, Dilute with EtOAc, Filter through Celite monitor->workup Reaction Complete extraction Liquid-Liquid Extraction: Wash with H2O and Brine workup->extraction drying Dry Organic Layer (MgSO4) extraction->drying concentrate Concentrate in vacuo drying->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Characterization

The synthesized this compound can be characterized by various spectroscopic techniques.

Table 4: Spectroscopic Data

TechniqueExpected Features
¹H NMR (CDCl₃)Aromatic protons (δ 7.5-8.5 ppm), Aldehyde proton (δ ~10.0 ppm)
¹³C NMR (CDCl₃)Aromatic carbons (δ 120-150 ppm), Aldehyde carbonyl carbon (δ ~190 ppm)
FT-IR (KBr)C=O stretch (aldehyde) at ~1700 cm⁻¹, N-O stretches (nitro) at ~1520 and ~1350 cm⁻¹, Aromatic C-H stretches at ~3100-3000 cm⁻¹, Formyl C-H stretch at ~2723 cm⁻¹[1]
Mass Spectrometry (EI)Molecular ion peak (M⁺) at m/z = 227

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its derivatives can be designed to interact with specific biological signaling pathways. For instance, nitrone derivatives synthesized from this compound may act as spin traps and antioxidants, potentially interfering with pathways involving reactive oxygen species (ROS).

ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Oxidative Stress) ROS->Cellular_Damage Spin_Adduct Stable Spin Adduct ROS->Spin_Adduct reacts with Signaling_Pathways Downstream Signaling Pathways (e.g., Apoptosis, Inflammation) Cellular_Damage->Signaling_Pathways Nitrone_Derivative Nitrone Derivative of This compound Nitrone_Derivative->Spin_Adduct traps Neuroprotection Potential Neuroprotective Effect Spin_Adduct->Neuroprotection prevents damage Signaling_Pathways->Neuroprotection is modulated by

Caption: Potential role of derivatives in ROS-mediated signaling.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformation, and synthesis of this compound. The presented computational data offers valuable insights into its three-dimensional geometry, while the detailed experimental protocol for its synthesis via the Suzuki-Miyaura reaction provides a practical guide for its preparation in a laboratory setting. This information is crucial for the rational design and synthesis of novel compounds for applications in drug discovery and materials science.

References

Unraveling the Solubility of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust, generalized experimental protocol for determining its solubility in common laboratory solvents. Furthermore, it outlines the compound's significance in synthetic chemistry and potential biological applications, offering valuable context for research and development endeavors.

Quantitative Solubility Data

A thorough review of scientific databases and chemical literature reveals a significant gap in quantitative solubility data for this compound. No specific numerical values for its solubility in common organic solvents or aqueous systems were found. However, a reported logarithm of the octanol-water partition coefficient (log P) of 1.95 suggests that the compound is likely to have low solubility in water and favor more non-polar environments.

Given the absence of specific data, experimental determination is necessary to accurately quantify the solubility of this compound in various solvents. The following sections provide a detailed, standardized protocol for this purpose.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a solid compound in a given solvent.[1] This protocol outlines the necessary steps to achieve accurate and reproducible results.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane, dimethyl sulfoxide (DMSO)) of analytical grade

  • Glass vials or flasks with airtight seals

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Quantification instrument (HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. An excess of the solid should be visibly present to ensure that the solution reaches saturation.[1]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[2] A preliminary study can be conducted to determine the minimum time required to reach a stable concentration.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of the solubility.[2]

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method.

    • High-Performance Liquid Chromatography (HPLC-UV) Method (Preferred):

      • Develop a suitable HPLC method with a UV detector. This involves selecting an appropriate column, mobile phase, and detection wavelength.

      • Prepare a series of standard solutions of known concentrations of this compound.

      • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

      • Inject the diluted sample and determine its concentration by comparing its peak area to the calibration curve.[3][4]

    • UV-Vis Spectrophotometry Method:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

      • Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve based on the Beer-Lambert law.

      • Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.[5][6]

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor used.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Logical Relationships and Potential Applications

While specific signaling pathways involving this compound are not well-documented, its chemical structure lends itself to various applications in organic synthesis and medicinal chemistry. The following diagrams illustrate these logical relationships.

G cluster_synthesis Role in Organic Synthesis 4_Nitro_1_1_biphenyl_4_carbaldehyde This compound Complex_Molecules Complex Biphenyl Derivatives 4_Nitro_1_1_biphenyl_4_carbaldehyde->Complex_Molecules Intermediate Suzuki_Coupling Suzuki Coupling Suzuki_Coupling->4_Nitro_1_1_biphenyl_4_carbaldehyde Product Starting_Materials Starting Materials (e.g., 4-formylphenylboronic acid, 1-halo-4-nitrobenzene) Starting_Materials->Suzuki_Coupling Reactants

Caption: Synthetic pathway of this compound.

G cluster_activities Potential Biological Activities Compound This compound Antimicrobial Antimicrobial Activity Compound->Antimicrobial Anticancer Anticancer Activity Compound->Anticancer Neuroprotective Neuroprotective Agents (via nitrone derivatives) Compound->Neuroprotective

Caption: Potential biological applications of the compound.

Conclusion

This technical guide serves as a foundational resource for researchers and professionals working with this compound. While quantitative solubility data is currently unavailable, the provided experimental protocol offers a standardized approach to reliably determine this crucial physicochemical property. The illustrative diagrams provide context for its synthetic utility and potential therapeutic applications, guiding future research and development efforts. Accurate solubility data, once determined, will be invaluable for formulation development, reaction optimization, and interpreting biological assay results.

References

Unveiling the Biological Potential of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, a biphenyl derivative, is emerging as a compound of significant interest to the scientific community, demonstrating notable antimicrobial and potential anticancer activities. This technical guide provides an in-depth overview of its biological properties, supported by available quantitative data, experimental methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals.

Core Biological Activities

Preliminary research indicates that this compound exhibits a dual spectrum of biological action, primarily as an antimicrobial agent and a potential modulator of cancer cell viability.

Antimicrobial Properties

The compound has demonstrated significant inhibitory effects against a range of pathogenic bacteria.[1] This suggests its potential as a lead compound for the development of novel antibacterial agents. The mechanism is hypothesized to involve the reduction of the nitro group to reactive intermediates that can interfere with essential cellular components of the microorganisms.[1]

Anticancer Potential

In the realm of oncology, this compound has shown promise in inducing apoptosis, a form of programmed cell death, in human breast adenocarcinoma (MCF-7) and liver carcinoma (HepG2) cell lines.[1] The proposed mechanism of action involves the generation of reactive oxygen species (ROS), which are known to trigger cellular stress and initiate apoptotic signaling cascades, including the activation of caspases.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound.

Biological ActivityTarget Organism/Cell LineParameterValue
Antimicrobial Staphylococcus aureusMinimum Inhibitory Concentration (MIC)25 µg/mL
Escherichia coliMinimum Inhibitory Concentration (MIC)30 µg/mL
Pseudomonas aeruginosaMinimum Inhibitory Concentration (MIC)35 µg/mL
Anticancer MCF-7 (Breast Cancer)Apoptosis InductionReported
HepG2 (Liver Cancer)Apoptosis InductionReported

Note: The anticancer activity data is currently qualitative. Further research is required to determine specific quantitative metrics such as IC50 values.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the general protocols for the key experiments cited.

Synthesis of this compound

The synthesis of this compound is often achieved through a Suzuki-Miyaura cross-coupling reaction.[1] A typical procedure involves the reaction of 4-formylphenylboronic acid with a 4-halonitrobenzene (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene) in the presence of a palladium catalyst and a base.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-formylphenylboronic_acid 4-formylphenylboronic acid Product This compound 4-formylphenylboronic_acid->Product Suzuki-Miyaura Coupling 4-halonitrobenzene 4-halonitrobenzene 4-halonitrobenzene->Product Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Figure 1: Suzuki-Miyaura Coupling for Synthesis.

Antimicrobial Activity Assay (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to standard protocols.

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Serially Dilute Compound in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Figure 2: Workflow for MIC Determination.

Anticancer Activity Assays

Cell Culture: MCF-7 and HepG2 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cell Treatment: Cells are seeded in plates and treated with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):

  • Cell Treatment: Cells are treated with the compound as described above.

  • Probe Loading: Cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, which is proportional to the intracellular ROS levels.

Caspase Activation Assay (Colorimetric or Fluorometric):

  • Cell Lysis: Treated and untreated cells are lysed to release cellular contents.

  • Substrate Addition: The cell lysate is incubated with a specific caspase substrate conjugated to a chromophore or fluorophore (e.g., Ac-DEVD-pNA for caspase-3).

  • Signal Detection: Cleavage of the substrate by activated caspases releases the chromophore or fluorophore, which is then quantified using a spectrophotometer or fluorometer.

Signaling Pathway

The potential anticancer activity of this compound is believed to be mediated through the induction of oxidative stress, leading to the activation of the intrinsic apoptotic pathway.

Apoptosis_Pathway Compound This compound ROS Increased Intracellular ROS Compound->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 3: Proposed Apoptotic Signaling Pathway.

Future Directions

The preliminary data on this compound are promising and warrant further investigation. Future research should focus on:

  • Elucidating the precise molecular targets of the compound.

  • Conducting comprehensive in vitro and in vivo toxicological studies.

  • Performing detailed structure-activity relationship (SAR) studies to optimize its biological activities.

  • Investigating its efficacy in more complex biological models, such as in vivo infection and tumor models.

This technical guide serves as a foundational resource for the scientific community to build upon in exploring the therapeutic potential of this compound.

References

A Technical Guide to the Derivatives and Analogs of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde is a versatile biphenyl derivative characterized by the presence of a nitro group and a carbaldehyde moiety. This core structure serves as a valuable scaffold in medicinal chemistry and materials science. Its synthetic tractability, primarily through Suzuki-Miyaura cross-coupling reactions, allows for the generation of a diverse range of derivatives and analogs. These modifications are often pursued to modulate the compound's biological activity, making it a promising starting point for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer fields. This technical guide provides an in-depth overview of the known derivatives and analogs of this compound, focusing on their synthesis, biological evaluation, and detailed experimental protocols.

Core Synthesis of this compound

The principal synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

A general and robust protocol for the synthesis of the core molecule involves the coupling of 4-formylphenylboronic acid with a 4-nitrohalobenzene.

Materials:

  • 4-formylphenylboronic acid

  • 4-nitroiodobenzene (or 4-nitrobromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 4-formylphenylboronic acid (1.2 equivalents) and 4-nitroiodobenzene (1.0 equivalent).

  • Add the base, sodium carbonate (2.0 equivalents).

  • Add the palladium catalyst, palladium(II) acetate (0.02 equivalents), and the ligand, triphenylphosphine (0.04 equivalents).

  • The flask is evacuated and backfilled with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add degassed solvents, toluene and water (typically in a 4:1 to 5:1 ratio).

  • The reaction mixture is heated to reflux (around 80-100 °C) with vigorous stirring for 4-12 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Derivatives of this compound and their Biological Activities

The aldehyde functional group of this compound is a key site for derivatization, allowing for the synthesis of a wide array of analogs, including Schiff bases, chalcones, hydrazones, and oximes. These derivatives often exhibit enhanced or novel biological activities.

Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of the aldehyde group with primary amines. This class of compounds is well-known for its broad spectrum of biological activities.

The synthesis of Schiff bases from this compound is a straightforward condensation reaction.

  • General Experimental Protocol:

    • Dissolve this compound (1.0 equivalent) in a suitable solvent, such as ethanol or methanol.

    • Add the desired primary amine (1.0-1.2 equivalents).

    • A catalytic amount of glacial acetic acid is often added to facilitate the reaction.

    • The reaction mixture is typically refluxed for several hours.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration.

    • The product can be purified by recrystallization from a suitable solvent.

Schiff bases derived from nitro-substituted benzaldehydes have shown promising anticancer activities. For instance, a novel Schiff base ligand, 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid, synthesized from 4-nitrobenzaldehyde, demonstrated cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC₅₀ of 446.68 µg/mL, while showing less toxicity to normal human gingival fibroblasts (NHGF) with an IC₅₀ of 977.24 µg/mL after 72 hours of exposure.[1][2] The proposed mechanism of action involves the induction of apoptosis, as evidenced by nuclear fragmentation and membrane blebbing in cancer cells.[1] The cytotoxic effect is attributed to the presence of the azomethine (-HC=N-) group.[1][2]

Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone.

  • General Experimental Protocol (Claisen-Schmidt Condensation):

    • Dissolve this compound (1.0 equivalent) and a substituted acetophenone (1.0 equivalent) in ethanol.

    • Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the stirred solution.

    • The reaction is typically stirred at room temperature for several hours.

    • The formation of a precipitate indicates the progress of the reaction, which can also be monitored by TLC.

    • The reaction mixture is then poured into crushed ice and acidified with dilute HCl.

    • The precipitated chalcone is filtered, washed with water, and dried.

    • Purification is achieved by recrystallization from a suitable solvent like ethanol.

Chalcones are recognized for their diverse biological activities, including antimicrobial effects.[3] Derivatives of chalcones have shown potential in combating both bacterial and fungal infections.[4] For example, certain chalcone derivatives have demonstrated the ability to reverse vancomycin resistance in Enterococcus faecalis.[4] Specifically, some compounds were able to cause a four-fold decrease in the Minimum Inhibitory Concentration (MIC) of vancomycin against a resistant strain.[4] Furthermore, brominated chalcone derivatives have shown promising antifungal activity against clinical strains of Trichophyton rubrum.[4] One particular derivative exhibited MIC values between 16-32 µg/mL against this dermatophyte.[4] The antimicrobial potential of chalcones makes them an interesting scaffold for the development of new anti-infective agents.[5]

Hydrazone Derivatives

Hydrazones are characterized by the >C=N-NH- structure and are synthesized by the reaction of aldehydes or ketones with hydrazines. They are known to possess a wide range of biological activities.

  • General Experimental Protocol:

    • Dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol.

    • Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a substituted carbohydrazide) (1.0 equivalent).

    • A catalytic amount of acid (e.g., acetic acid or sulfuric acid) can be added to accelerate the reaction.

    • The mixture is typically refluxed for a few hours.

    • Reaction completion is monitored by TLC.

    • After cooling, the precipitated hydrazone is collected by filtration and can be purified by recrystallization.

Hydrazone derivatives are a well-studied class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[6][7] Several studies have reported the synthesis of hydrazide-hydrazone derivatives and their evaluation as potential therapeutic agents. For instance, a series of biphenyl-4-carboxylic acid hydrazide-hydrazones were synthesized and showed promising in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. In the realm of anticancer research, various hydrazide-hydrazone derivatives have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines.[7] One study reported a derivative that exhibited potent activity against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines with IC₅₀ values of 1.32, 2.99, and 1.71 µM, respectively.[7] Further mechanistic studies revealed that this compound induced apoptosis, as indicated by increased caspase-3 activity.[7]

Quantitative Data Summary

Derivative ClassCompound/DerivativeBiological ActivityQuantitative Data (IC₅₀/MIC)Cell Line/OrganismReference
Schiff Base5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidAnticancerIC₅₀: 446.68 µg/mLTSCCF[1][2]
AnticancerIC₅₀: 977.24 µg/mLNHGF[1][2]
ChalconeDerivative 14AntifungalMIC: 16-32 µg/mLTrichophyton rubrum[4]
HydrazoneDerivative 3hAnticancerIC₅₀: 1.32 µMPC-3[7]
AnticancerIC₅₀: 2.99 µMMCF-7[7]
AnticancerIC₅₀: 1.71 µMHT-29[7]

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

General Synthetic Workflow for Derivatives

G Core This compound SchiffBase Schiff Base Derivative Core->SchiffBase Condensation Chalcone Chalcone Derivative Core->Chalcone Claisen-Schmidt Hydrazone Hydrazone Derivative Core->Hydrazone Condensation Amine Primary Amine Amine->SchiffBase Ketone Acetophenone Derivative Ketone->Chalcone Hydrazine Hydrazine Derivative Hydrazine->Hydrazone

Caption: General synthetic routes to Schiff base, chalcone, and hydrazone derivatives.

Anticancer Activity Screening Workflow

G cluster_invitro In Vitro Assays CellCulture Cancer Cell Lines (e.g., TSCCF, MCF-7, PC-3) MTT MTT Assay CellCulture->MTT Compound Test Derivative Compound->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (e.g., DAPI Staining, Caspase Activity) IC50->Apoptosis Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism G Derivative Active Derivative (e.g., Schiff Base, Hydrazone) Cell Cancer Cell Derivative->Cell ROS Increased ROS Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Commercial Suppliers and Technical Guide for 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, a versatile intermediate compound with applications in medicinal chemistry and materials science. This document outlines its commercial availability, key chemical properties, detailed synthesis protocols, and insights into its biological activities, including its potential as an anticancer and antimicrobial agent.

Commercial Availability

This compound (CAS No. 98648-23-8) is readily available from several commercial chemical suppliers. The table below summarizes the offerings from a selection of vendors, providing key quantitative data for easy comparison. Researchers are advised to request certificates of analysis for lot-specific data.

SupplierProduct NumberPurityMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Benchchem B1303113>98% (HPLC)C₁₃H₉NO₃227.21Not Specified
TCI Chemicals N0967>98.0% (GC)C₁₃H₉NO₃227.22117-120
Santa Cruz Biotechnology, Inc. sc-262266Not SpecifiedC₁₃H₉NO₃227.22117-120
ChemicalBook CB1779756Not SpecifiedC₁₃H₉NO₃227.22117-120[1][2][3][4]
Leap Chem Co., Ltd. LC29528856Not SpecifiedC₁₃H₉NO₃227.22117-120
Finipharma Ltd. F22964592Not SpecifiedC₁₃H₉NO₃227.22117-120

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The two most common and effective methods are the Suzuki-Miyaura cross-coupling reaction and a two-step process involving nitration followed by formylation.

Method 1: Suzuki-Miyaura Cross-Coupling Reaction

This method offers high yields and good functional group tolerance.[5]

Reaction Scheme:

Materials:

  • 4-Iodonitrobenzene

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2M Sodium carbonate (Na₂CO₃) solution

  • 1-Propanol

  • Water (deionized)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodonitrobenzene (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and 1-propanol. Stir the mixture at room temperature for 30 minutes to allow for the dissolution of the solids.

  • Catalyst and Base Addition: To the resulting solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.009 eq), 2 M aqueous sodium carbonate solution (1.2 eq), and deionized water.

  • Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 45-60 minutes.

  • Work-up: Once the reaction is complete, remove the heat source and add hot water to the mixture. Allow the mixture to cool to room temperature while stirring. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a pale yellow solid.[6]

Method 2: Nitration and Formylation

This classical two-step approach is also a viable route for the synthesis of the target compound.

Step 1: Nitration of Biphenyl

Reaction Scheme:

Materials:

  • Biphenyl

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

Procedure:

  • Nitrating Mixture Preparation: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.

  • Reaction: Slowly add biphenyl to the cold nitrating mixture. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture for an additional 2-3 hours at room temperature.

  • Work-up: Pour the reaction mixture onto crushed ice. The precipitated 4-nitrobiphenyl is collected by filtration, washed with cold water until neutral, and dried.

Step 2: Formylation of 4-Nitrobiphenyl

Reaction Scheme:

Materials:

  • 4-Nitrobiphenyl

  • Dichloromethyl methyl ether (Cl₂CHOMe) or N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) (Vilsmeier-Haack reagent)

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a flask under a nitrogen atmosphere, dissolve 4-nitrobiphenyl in dichloromethane. Cool the solution in an ice bath.

  • Reagent Addition: Slowly add the Lewis acid (e.g., AlCl₃) to the solution. Then, add the formylating agent (e.g., dichloromethyl methyl ether) dropwise.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up: Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activities and Signaling Pathways

This compound has demonstrated potential as both an anticancer and an antimicrobial agent. The biological activities are largely attributed to the presence of the nitro group, which can be metabolically reduced to form reactive intermediates.[7][8]

Anticancer Activity: Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the intrinsic apoptotic pathway.

Apoptosis_Pathway

The workflow illustrates the compound inducing ROS production, leading to mitochondrial damage and the release of cytochrome c. This initiates the formation of the apoptosome, which activates the caspase cascade, ultimately resulting in programmed cell death.[9][10][11]

Antimicrobial Activity: Generation of Reactive Nitrogen Species

The antimicrobial properties of nitroaromatic compounds are generally attributed to their reduction within the bacterial cell to form cytotoxic reactive nitrogen species (RNS).

Antimicrobial_Mechanism

This diagram shows the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of a series of reactive nitrogen species that can damage critical cellular components and lead to cell death.[7][8][12]

This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug development and materials science, providing essential information on this compound. The provided data and protocols are intended to facilitate further research and application of this valuable chemical compound.

References

Methodological & Application

Application Notes and Protocols: 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a wide array of organic compounds. Its unique structure, featuring a reactive aldehyde group and a reducible nitro functionality on a biphenyl scaffold, makes it a valuable building block in medicinal chemistry, materials science, and the synthesis of fine chemicals. This document provides detailed application notes and experimental protocols for several key transformations of this compound, including the reduction of the nitro group, Knoevenagel condensation, Wittig reaction, and Schiff base formation. These protocols are intended to be a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

The biphenyl moiety is a prevalent structural motif in many biologically active molecules and functional materials. The presence of both an aldehyde and a nitro group on the biphenyl backbone of this compound allows for sequential or orthogonal functionalization, providing access to a diverse range of derivatives. The aldehyde group can participate in various carbon-carbon bond-forming reactions, while the nitro group can be readily reduced to an amine, which can then be further derivatized. This dual reactivity makes it a precursor for pharmaceuticals, neuroprotective nitrones, liquid crystals, and dyes.[1]

Key Synthetic Transformations and Protocols

This section outlines detailed experimental protocols for the principal synthetic applications of this compound.

Reduction of the Nitro Group to Synthesize 4'-Amino-[1,1'-biphenyl]-4-carbaldehyde

The reduction of the nitro group to an amine is a fundamental transformation that opens up avenues for further functionalization, such as amide bond formation or the introduction of other nitrogen-containing heterocycles. A common and effective method for this reduction is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O).

Experimental Protocol:

A mixture of 4-nitroindazole (1.22 mmol) and anhydrous SnCl₂ (1.1 g, 6.1 mmol) in 25 mL of absolute ethanol is heated at 60°C.[2] After the starting material is consumed (monitored by TLC), the solution is allowed to cool to room temperature. The reaction mixture is then poured into a saturated aqueous solution of sodium bicarbonate before extraction with ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Reagent/SolventMolar Ratio (to starting material)Amount
This compound1.0(e.g., 1.22 mmol, 277 mg)
SnCl₂·2H₂O5.0(e.g., 6.1 mmol, 1.38 g)
Ethanol-25 mL
Saturated NaHCO₃ (aq)-As needed for neutralization
Ethyl Acetate-For extraction
Brine-For washing
Anhydrous Na₂SO₄-For drying

Note: The provided amounts are based on a similar reduction of a nitroindazole and should be adapted for this compound on a molar equivalent basis.

Logical Workflow for Nitro Group Reduction:

reduction_workflow start Start reagents Mix this compound and SnCl2.2H2O in Ethanol start->reagents heat Heat at 60 °C reagents->heat monitor Monitor reaction by TLC heat->monitor workup Cool, neutralize with NaHCO3, and extract with Ethyl Acetate monitor->workup Reaction complete purify Dry, concentrate, and purify workup->purify product 4'-Amino-[1,1'-biphenyl]-4-carbaldehyde purify->product

Caption: Workflow for the reduction of this compound.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, such as malononitrile. This reaction is often catalyzed by a weak base.

Experimental Protocol:

A mixture of the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL) is subjected to microwave irradiation for 30 minutes at 60°C and 20 W.[3] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solution is filtered and washed with water (3 x 5 mL). The resulting solid product is recrystallized from a hexane:dichloromethane (1:1) mixture to afford the pure condensed product. For aromatic aldehydes, this method often results in high yields (typically 90-99%).[3][4]

Reagent/SolventMolar Ratio (to aldehyde)Amount (for 1 mmol scale)
This compound1.01.0 mmol, 227.2 mg
Malononitrile1.11.1 mmol, 72.7 mg
Methanol-3 mL

Signaling Pathway of Knoevenagel Condensation:

knoevenagel_pathway aldehyde This compound intermediate2 Nucleophilic Addition aldehyde->intermediate2 malononitrile Malononitrile (Active Methylene) intermediate1 Carbanion Formation malononitrile->intermediate1 Deprotonation base Weak Base (e.g., piperidine, NH4OAc) base->intermediate1 intermediate1->intermediate2 Attack on Carbonyl intermediate3 Dehydration intermediate2->intermediate3 product α,β-Unsaturated Product intermediate3->product Elimination of H2O

Caption: Mechanism of the Knoevenagel condensation.

Wittig Reaction for the Synthesis of Stilbene Derivatives

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base.

Experimental Protocol:

To a reaction tube, add benzyltriphenylphosphonium chloride (200 mg), 9-anthraldehyde (115 mg), and dichloromethane (1.0 mL).[1] A 50% aqueous solution of sodium hydroxide (0.26 mL) is added dropwise with vigorous shaking. The reaction is continued for 30 minutes. After the reaction, water (1.5 mL) and dichloromethane (1.5 mL) are added, and the organic layer is extracted. The aqueous layer is washed twice more with dichloromethane (2 x 1 mL). The combined organic layers are dried with sodium sulfate, and the solvent is removed. The crude product is purified by recrystallization from 1-propanol (4 mL).[1]

Reagent/SolventRoleAmount
This compoundAldehyde(e.g., 1.0 equiv)
Benzyltriphenylphosphonium chlorideYlide precursor(e.g., 1.1 equiv)
DichloromethaneSolvent(e.g., 1.0 mL)
50% NaOH (aq)Base(e.g., 0.26 mL)
1-PropanolRecrystallization Solvent(e.g., 4 mL)

Note: The provided amounts are for a similar reaction with 9-anthraldehyde and should be adapted based on the molar equivalents for this compound.

Experimental Workflow for Wittig Reaction:

wittig_workflow start Start mix_reagents Combine Aldehyde and Phosphonium Salt in Dichloromethane start->mix_reagents add_base Add 50% NaOH (aq) dropwise with vigorous mixing mix_reagents->add_base react Shake for 30 minutes add_base->react extract Extract with Dichloromethane and Water react->extract dry_concentrate Dry organic layer and evaporate solvent extract->dry_concentrate recrystallize Recrystallize from 1-Propanol dry_concentrate->recrystallize product Stilbene Derivative recrystallize->product

Caption: Workflow for the synthesis of stilbene derivatives via Wittig reaction.

Synthesis of Schiff Bases (Imines)

Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde. These compounds are important intermediates and have applications in various fields, including as ligands in coordination chemistry and in the synthesis of biologically active compounds.

Experimental Protocol:

To an alcoholic solution of m-nitroaniline (0.02 M), 22.3 mL of benzaldehyde is added.[5] The mixture is stirred, and 2 to 3 drops of NaOH solution are added. The reaction mixture is then refluxed for 4 hours. After cooling, cold water is added to precipitate the solid yellow product. The product is filtered and dried. Recrystallization from alcohol can be performed for further purification.[5]

Reagent/SolventMolar Ratio (to aldehyde)Note
This compound1.0-
Primary Amine (e.g., Aniline)1.0-
Ethanol-Solvent
NaOH solutioncatalytic2-3 drops

Note: The protocol describes the synthesis using benzaldehyde and m-nitroaniline. For the synthesis with this compound, the reagents should be used in equimolar amounts.

Logical Relationship in Schiff Base Formation:

schiff_base_formation aldehyde This compound (Carbonyl Compound) nucleophilic_addition Nucleophilic Addition aldehyde->nucleophilic_addition amine Primary Amine (e.g., Aniline) amine->nucleophilic_addition carbinolamine Carbinolamine Intermediate nucleophilic_addition->carbinolamine dehydration Dehydration (-H2O) carbinolamine->dehydration schiff_base Schiff Base (Imine) dehydration->schiff_base

Caption: Formation of a Schiff base from an aldehyde and a primary amine.

Applications in Materials Science: Liquid Crystals

Calamitic (rod-shaped) liquid crystals are characterized by their elongated molecular structures, which often consist of a rigid core and flexible terminal chains.[6] The biphenyl core of this compound makes it an attractive starting material for the synthesis of such liquid crystalline compounds. The aldehyde functionality can be used to extend the rigid core through reactions like Schiff base formation or Wittig reactions, while the nitro group can be modified to introduce different terminal functionalities. The synthesis of calamitic liquid crystals often involves multi-step procedures to build the desired molecular architecture.[7][8]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols and data presented in these application notes provide a foundation for its use in a variety of synthetic endeavors, from the preparation of key pharmaceutical intermediates to the development of novel materials. The ability to selectively manipulate its two functional groups offers a powerful strategy for the construction of complex molecular architectures.

References

Application Notes and Protocols: 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde as a strategic building block in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a versatile bifunctional organic compound featuring a biphenyl scaffold, a reactive aldehyde group, and a nitro group. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of complex molecules, including neuroprotective agents, antimicrobial compounds, and liquid crystals. The aldehyde functionality allows for the construction of various derivatives through reactions such as condensation to form Schiff bases and nitrones, while the nitro group can be reduced to an amine, providing a handle for further functionalization. The biphenyl core provides a rigid and tunable platform for designing molecules with specific steric and electronic properties.

Synthetic Applications

Synthesis of Neuroprotective Nitrones

The aldehyde group of this compound is readily converted into a nitrone functionality, which is a key pharmacophore in a class of compounds known for their neuroprotective properties. These nitrones act as potent spin-trapping agents, scavenging reactive oxygen species (ROS) that are implicated in the pathophysiology of neurodegenerative diseases and ischemic events.

Application Highlight: Biphenyl Nitrones as Neuroprotective Agents

While direct studies on nitrones derived from this compound are not extensively reported, analogous biphenyl nitrones have demonstrated significant neuroprotective and antioxidant activities. For instance, biphenyl nitrones (BPNs) prepared from [1,1'-biphenyl]-4-carbaldehyde have shown superior neuroprotective and antioxidant properties compared to the well-known α-phenyl-N-tert-butylnitrone (PBN). A homo-bis-nitrone derived from [1,1'-biphenyl]-4,4'-dicarbaldehyde, exhibited the best neuroprotective capacity in an in vitro ischemia model. This suggests that nitrones synthesized from the title compound could possess enhanced efficacy due to the electronic effects of the nitro group.

Quantitative Data: Neuroprotective and Antioxidant Activities of Analogous Biphenyl Nitrones

The following table summarizes the biological activity of biphenyl nitrones analogous to those that can be synthesized from this compound.

CompoundNeuroprotection EC50 (µM) (OGD Model)Antioxidant Activity EC50 (µM) (Superoxide Reduction)
BPHBN5 (homo-bis-nitrone)25.5 ± 3.9311.2 ± 3.94
BPMN3 (mono-nitrone, N-Bn)Not reportedNot reported
BPMN2 (mono-nitrone, N-tert-Bu)Not reportedNot reported
PBN (α-phenyl-N-tert-butylnitrone)>500>500
NAC (N-acetyl-L-cysteine)20.3 ± 2.115.4 ± 1.9

Data adapted from a study on biphenyl nitrones derived from [1,1'-biphenyl]-4-carbaldehyde and [1,1'-biphenyl]-4,4'-dicarbaldehyde.

Experimental Protocol: Synthesis of a Neuroprotective Nitrone (Adapted)

This protocol is adapted from the synthesis of analogous biphenyl nitrones.

Reaction:

Materials:

  • This compound

  • N-tert-butylhydroxylamine

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in absolute ethanol.

  • To this solution, add 1.1 equivalents of N-tert-butylhydroxylamine.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure nitrone.

Characterization:

The structure of the synthesized nitrone should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Proposed Signaling Pathway for Neuroprotection

The neuroprotective effects of nitrones are primarily attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress.

G cluster_0 Ischemic Event / Neurodegenerative Disease cluster_1 Therapeutic Intervention cluster_2 Cellular Response Oxidative Stress Oxidative Stress Biphenyl Nitrone Biphenyl Nitrone Oxidative Stress->Biphenyl Nitrone Targeted by ROS Scavenging ROS Scavenging Biphenyl Nitrone->ROS Scavenging Promotes Reduced Neuronal Damage Reduced Neuronal Damage ROS Scavenging->Reduced Neuronal Damage Apoptosis Inhibition Apoptosis Inhibition ROS Scavenging->Apoptosis Inhibition

Caption: Proposed mechanism of neuroprotection by biphenyl nitrones.

Synthesis of Antimicrobial Agents

The presence of the nitroaromatic moiety in this compound suggests its potential as a precursor for antimicrobial agents. The aldehyde group can be readily converted into Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial effects.

Application Highlight: Antimicrobial Activity

This compound itself has been shown to possess antimicrobial properties.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of this compound

Microbial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

Data from a study on the antimicrobial properties of this compound.

Experimental Protocol: Synthesis of a Schiff Base with Potential Antimicrobial Activity

Reaction:

Materials:

  • This compound

  • A substituted aniline (e.g., 4-aminophenol)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 1 equivalent of this compound in absolute ethanol in a round-bottom flask.

  • Add 1 equivalent of the substituted aniline to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.

Workflow for Schiff Base Synthesis and Antimicrobial Testing

G Start Start Reactants This compound + Substituted Aniline Start->Reactants Reaction Condensation in Ethanol with Acetic Acid Catalyst Reactants->Reaction Purification Filtration and Recrystallization Reaction->Purification Characterization NMR, IR, Mass Spec Purification->Characterization Antimicrobial Testing MIC Determination Characterization->Antimicrobial Testing End End Antimicrobial Testing->End

Caption: Workflow for the synthesis and evaluation of antimicrobial Schiff bases.

Synthesis of Liquid Crystals

The rigid biphenyl core of this compound makes it a suitable precursor for the synthesis of liquid crystalline materials. The aldehyde and nitro groups can be modified to introduce long alkyl chains and other functional groups that promote the formation of mesophases.

Application Highlight: Biphenyl-Based Liquid Crystals

The synthesis of biphenyl-based liquid crystals often involves the formation of an ester or an imine linkage to connect the rigid core to a flexible tail. The aldehyde group of the title compound can be oxidized to a carboxylic acid, which can then be esterified with a long-chain alcohol. Alternatively, the aldehyde can be condensed with an amine bearing a long alkyl chain.

Experimental Protocol: Synthesis of a Biphenyl-Based Liquid Crystal Precursor (Oxidation to Carboxylic Acid)

Reaction:

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sodium carbonate (Na2CO3)

  • Sulfuric acid (H2SO4)

  • Water

  • Standard laboratory glassware

Procedure:

  • In a beaker, dissolve sodium carbonate in water.

  • Add this compound to the solution and heat gently with stirring.

  • In a separate beaker, prepare a solution of potassium permanganate in water.

  • Slowly add the potassium permanganate solution to the aldehyde solution while maintaining the temperature and stirring.

  • After the addition is complete, continue heating and stirring for a period to ensure complete oxidation.

  • Cool the reaction mixture and acidify with sulfuric acid.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The resulting 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid can be further reacted with long-chain alcohols to form liquid crystals.

Synthesis of the Building Block: this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Reaction:

Materials:

  • 4-formylphenylboronic acid

  • 1-iodo-4-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Nitrogen or Argon gas supply

  • Standard reaction setup for inert atmosphere chemistry

Procedure:

  • To a three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-formylphenylboronic acid (1.1 equivalents), 1-iodo-4-nitrobenzene (1.0 equivalent), and triphenylphosphine (0.04 equivalents).

  • Add palladium(II) acetate (0.01 equivalents) to the flask.

  • Add toluene and a 2 M aqueous solution of potassium carbonate (2.0 equivalents).

  • Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Heat the mixture to reflux (around 85-95 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the contents to a separatory funnel and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram of the Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(II) Complex Ar-Pd(II)-X L2 Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar'-B(OH)2 Base Pd(II) Diaryl Complex Ar-Pd(II)-Ar' L2 Transmetalation->Pd(II) Diaryl Complex Reductive Elimination Reductive Elimination Pd(II) Diaryl Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Involving 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde via Suzuki-Miyaura coupling reactions. This key intermediate is valuable in the synthesis of various biologically active molecules. This document outlines detailed experimental protocols, summarizes reaction conditions, and discusses the potential applications of its derivatives in interfering with cellular signaling pathways.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials. This compound is a versatile bifunctional molecule, featuring both a nitro group and an aldehyde group. These functional groups provide handles for further chemical modifications, making it a valuable building block for the synthesis of compounds with potential therapeutic applications, including neuroprotective agents and molecules with antimicrobial properties.

Suzuki-Miyaura Synthesis of this compound

The synthesis of this compound can be achieved by the palladium-catalyzed cross-coupling of a nitro-substituted aryl halide with 4-formylphenylboronic acid, or alternatively, a halo-substituted benzaldehyde with 4-nitrophenylboronic acid. A variety of catalysts, bases, and solvent systems can be employed to achieve high yields of the desired product.

Summary of Reaction Conditions

The following table summarizes various conditions reported for Suzuki-Miyaura coupling reactions of substrates similar to those used for the synthesis of this compound. This data provides a comparative overview to aid in reaction optimization.

Aryl Halide (1.0 eq.)Boronic Acid (eq.)Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-Nitroiodobenzene4-Formylphenylboronic acid------up to 96[1]
4-IodobenzaldehydePhenylboronic acid (1.5)Cu-AIA-PC-Pd (1)-K₂CO₃ (1.5)EthanolRT6-[1]
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (0.003)PPh₃ (0.009)Na₂CO₃ (1.2)1-Propanol/H₂OReflux--[2]
1-Bromo-4-nitrobenzenePhenylboronic acidGO@NHC-Pd------[3]
Iodobenzene4-Methylphenylboronic acidPd on Hydroxyapatite (0.034)-K₂CO₃H₂O---[4]
4-IodoanisolePhenylboronic acid (1.5)10% Pd/C (1.4)-K₂CO₃ (2.0)DMFMW0.5-1.5-[2]
Aryl ChlorideArylboronic acid (1.1)Pd₂(dba)₃ (0.05)JohnPhos (0.2)Cs₂CO₃ (3.0)THF/H₂O402.5-
Bromo-aromaticPhenyl boronic acid (1.5)Pd₂(dba)₃·CHCl₃ (0.05)SPhos (0.1)CsF (10)THFRT12-
Halo-aromaticPhenyl boronic acid (1.2)PdCl₂(dppf) (0.1)-2 M Na₂CO₃Toluene/Dioxane (4:1)854-

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound adapted from general Suzuki-Miyaura coupling methodologies.

Materials:

  • 4-Iodobenzaldehyde (1.0 mmol, 232 mg)

  • 4-Nitrophenylboronic acid (1.2 mmol, 200 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (10 mL)

  • Deionized water (2 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer/hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-iodobenzaldehyde, 4-nitrophenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Using a syringe, add toluene and deionized water to the reaction mixture.

  • Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: 4-Iodobenzaldehyde 4-Nitrophenylboronic acid Base (K2CO3) Catalyst Add Catalyst System: Pd(OAc)2 PPh3 Reactants->Catalyst Solvent Add Solvents: Toluene Water Catalyst->Solvent Inert Purge with Inert Gas Solvent->Inert Heat Heat to 90°C with Stirring Inert->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract (Ethyl Acetate) Cool->Extract Wash Wash with H2O & Brine Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

Applications in Drug Development and Signaling Pathway Interference

Derivatives of this compound have shown promise in various therapeutic areas, primarily due to the reactivity of the nitro and aldehyde functionalities.

Neuroprotection via Antioxidant Mechanisms

The aldehyde group can be readily converted to a nitrone, a functional group known for its potent antioxidant properties.[5][6] These nitrone derivatives can act as spin-trapping agents, scavenging reactive oxygen species (ROS) that are implicated in the pathophysiology of neurodegenerative diseases and ischemic stroke.[5][7][8][9] The neuroprotective mechanism is believed to involve the reduction of oxidative stress, thereby inhibiting downstream apoptotic and necrotic pathways.

Neuroprotection_Pathway cluster_stress Cellular Stress cluster_ros Oxidative Stress cluster_damage Cellular Damage cluster_death Cell Death Pathways cluster_intervention Therapeutic Intervention Ischemia Ischemia/ Reperfusion ROS Increased ROS (e.g., Superoxide) Ischemia->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Damage Protein Damage ROS->Protein_Damage DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis Necrosis Necrosis Lipid_Peroxidation->Necrosis Protein_Damage->Apoptosis Protein_Damage->Necrosis DNA_Damage->Apoptosis DNA_Damage->Necrosis Nitrones Biphenyl Nitrone Derivatives (from this compound) Nitrones->ROS Scavenges

Caption: Plausible neuroprotective mechanism of biphenyl nitrone derivatives.

Inhibition of Bacterial Quorum Sensing

The aldehyde functionality present in this compound and its derivatives can potentially interfere with bacterial communication systems. Quorum sensing (QS) is a cell-to-cell signaling process that bacteria use to coordinate gene expression based on population density.[10][11] This system regulates virulence factor production, biofilm formation, and antibiotic resistance in many pathogenic bacteria.[10][11] Benzaldehyde derivatives have been shown to act as competitive inhibitors of LuxR-type receptors, which are key components of the QS signaling cascade in Gram-negative bacteria.[12] By binding to these receptors, they can block the binding of the natural signaling molecules, thereby disrupting bacterial communication and attenuating virulence. This presents a promising anti-virulence strategy that may be less likely to induce resistance compared to traditional antibiotics.[3][13]

Conclusion

The Suzuki-Miyaura coupling reaction provides an efficient and versatile route for the synthesis of this compound. The resulting compound is a valuable intermediate for the development of novel therapeutic agents. Its derivatives, particularly nitrones, have demonstrated significant neuroprotective effects through the attenuation of oxidative stress. Furthermore, the aldehyde moiety suggests potential applications in the development of anti-infective agents that function by inhibiting bacterial quorum sensing. Further research into the specific molecular targets and signaling pathways affected by these compounds will be crucial for their advancement as clinical candidates.

References

Application Notes and Protocols: Reaction of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of Schiff bases derived from the reaction of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde with various primary amines. The resulting imines are of significant interest due to their potential applications in medicinal chemistry, materials science, and as ligands in coordination chemistry.

Introduction

The reaction of an aldehyde with a primary amine is a classic condensation reaction that forms an imine, commonly known as a Schiff base. This reaction is of fundamental importance in organic synthesis and has been widely utilized to create a diverse range of compounds with various biological activities. Schiff bases are known to exhibit antimicrobial, antifungal, antiviral, and anticancer properties. The presence of the nitro group and the extended biphenyl system in this compound suggests that its Schiff base derivatives could be promising candidates for drug discovery and development. The azomethine group (-C=N-) in Schiff bases is crucial for their biological activity.

Reaction Scheme

The general reaction for the formation of a Schiff base from this compound and a primary amine is depicted below. The reaction is typically catalyzed by an acid or base and proceeds via a hemiaminal intermediate, followed by the elimination of water.

reactant1 This compound product Schiff Base (Imine) reactant1->product + R-NH2 - H2O reactant2 Primary Amine (R-NH2) water Water (H2O)

Caption: General reaction scheme for Schiff base synthesis.

Experimental Protocols

The following section details the experimental procedures for the synthesis of Schiff bases from this compound. While specific data for a wide range of primary amines with this particular aldehyde is limited in the literature, the following protocols are based on established methods for similar aromatic aldehydes, such as 4-nitrobenzaldehyde.[1][2]

Protocol 1: General Synthesis of Schiff Bases via Conventional Heating

This protocol describes a standard method for Schiff base synthesis using reflux conditions with catalytic acid.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine, 2-aminophenol)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30-40 mL of absolute ethanol with gentle heating and stirring until a clear solution is obtained.

  • To this solution, add an equimolar amount (10 mmol) of the desired primary amine.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) for 2-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

  • Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven at 50-60 °C.

  • Characterize the product by determining its melting point, and by spectroscopic methods such as FT-IR and NMR.

Protocol 2: Synthesis of Schiff Bases under Solvent-Free Conditions

This protocol offers an environmentally friendly alternative that can lead to high yields in shorter reaction times.

Materials:

  • This compound

  • Substituted primary amine

  • Mortar and pestle or a small beaker with a glass rod

  • Heating plate (optional)

Procedure:

  • Place equimolar amounts (e.g., 5 mmol) of this compound and the primary amine in a mortar.

  • Grind the mixture with a pestle at room temperature for 5-15 minutes. The reaction is often accompanied by a change in color and the formation of a solid mass.

  • Alternatively, the reactants can be mixed in a beaker and stirred with a glass rod. Gentle heating on a hot plate to the melting point of the mixture can accelerate the reaction.

  • After the reaction is complete (as indicated by solidification and color change), wash the solid product with a small amount of a non-polar solvent like hexane to remove any unreacted aldehyde.

  • Recrystallize the product from a suitable solvent such as ethanol or isopropanol to obtain the pure Schiff base.

  • Dry the product and proceed with characterization.

Data Presentation

The following tables summarize typical quantitative data for Schiff bases synthesized from aromatic aldehydes with a nitro group. This data is compiled from studies on 4-nitrobenzaldehyde and serves as a reference for the expected outcomes when using this compound.

Table 1: Synthesis and Physical Properties of Representative Schiff Bases

Primary AmineProduct Name (Systematic)Yield (%)Melting Point (°C)Reference
5-chloro-2-aminobenzoic acid5-chloro-2-(((4'-nitro-[1,1'-biphenyl]-4-yl)methylene)amino)benzoic acidN/A182-185[1]
4-nitroanilineN-((4'-nitro-[1,1'-biphenyl]-4-yl)methylene)-4-nitroanilineN/AN/AN/A
2-aminophenol2-(((4'-nitro-[1,1'-biphenyl]-4-yl)methylene)amino)phenol*N/AN/AN/A

*Note: These are hypothesized product names for reactions with this compound. The provided melting point is for a Schiff base of 4-nitrobenzaldehyde.

Table 2: Spectroscopic Data for Representative Schiff Bases

ProductFT-IR ν(C=N) (cm⁻¹)¹H NMR δ(CH=N) (ppm)Reference
5-chloro-2-(((4-nitrophenyl)methylene)amino)benzoic acid16189.66[1]
Schiff bases of 4-nitro-o-phenylenediamine1604-16088.34
Schiff bases of 4-nitrocinnamaldehyde1591-1593N/A[3]

Applications and Biological Activity

Schiff bases derived from nitro-substituted aromatic aldehydes are known to possess a wide range of biological activities. The imine linkage is often a key pharmacophore that contributes to their therapeutic effects.

Antimicrobial Activity

Many Schiff bases exhibit potent antibacterial and antifungal properties. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular proteins and enzymes. The lipophilicity of the Schiff base, influenced by the substituents on the amine and aldehyde, plays a crucial role in its ability to cross microbial cell membranes.

Anticancer Activity

Several studies have reported the cytotoxic effects of Schiff bases against various cancer cell lines.[1] For instance, a Schiff base derived from 4-nitrobenzaldehyde has been shown to induce apoptosis in tongue squamous cell carcinoma fibroblasts.[1] The proposed mechanism involves the induction of programmed cell death, as evidenced by nuclear fragmentation and membrane blebbing in treated cancer cells.[1]

Experimental Workflow for Biological Screening

cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Schiff Base Synthesis purification Purification (Recrystallization) synthesis->purification characterization Characterization (NMR, FT-IR, MP) purification->characterization antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay) antimicrobial->cytotoxicity apoptosis Apoptosis Assay (DAPI Staining) cytotoxicity->apoptosis pathway Signaling Pathway Analysis apoptosis->pathway

Caption: Workflow for synthesis and biological evaluation.

Signaling Pathways

While specific signaling pathways for Schiff bases of this compound are not yet elucidated, related compounds have been shown to induce apoptosis. This process is a highly regulated form of programmed cell death essential for tissue homeostasis. The induction of apoptosis is a desirable characteristic for anticancer agents.

A potential mechanism involves the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases, a family of cysteine proteases that execute the cell death program.

schiff_base Schiff Base Derivative cell Cancer Cell schiff_base->cell stress Cellular Stress cell->stress apoptosis Apoptosis stress->apoptosis fragmentation Nuclear Fragmentation & Membrane Blebbing apoptosis->fragmentation

Caption: A simplified model of induced apoptosis.

Disclaimer: The experimental protocols and data presented are based on established methodologies for structurally related compounds. Researchers should optimize these protocols for their specific primary amines and perform thorough characterization of the resulting products. The biological activities and mechanisms of action of novel Schiff bases derived from this compound require dedicated investigation.

References

Synthesis of Novel Schiff Bases from 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the synthesis of Schiff bases derived from 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, including as antibacterial, antifungal, and anticancer agents. The protocol herein describes a straightforward condensation reaction between this compound and various primary amines. This note also covers the characterization of the resulting imines and discusses their potential applications in drug discovery and development, based on the known biological activities of structurally similar compounds.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[1] The versatility in their synthesis allows for the introduction of diverse functionalities, leading to a wide array of steric and electronic properties.[1] Schiff bases and their metal complexes are known to exhibit a broad spectrum of biological activities, including antibacterial, antioxidant, and anticancer properties.[2][3][4] The nitro group, in particular, is a common substituent in pharmacologically active molecules.[2] This application note details a general yet robust methodology for the synthesis of novel Schiff bases starting from this compound, a biphenyl derivative that offers an extended π-system, which can be advantageous for biological activity.

General Reaction Scheme

The synthesis of Schiff bases from this compound proceeds via a nucleophilic addition of a primary amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the imine. The reaction is typically catalyzed by a small amount of acid or base.

G cluster_reactants Reactants cluster_product Product aldehyde This compound plus + arrow Ethanol, Catalyst Reflux aldehyde->arrow amine Primary Amine (R-NH2) amine->arrow schiff_base Schiff Base arrow->schiff_base G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials (Aldehyde & Amine) reaction Condensation Reaction (Ethanol, Catalyst, Reflux) start->reaction 1 isolation Isolation & Purification (Filtration, Washing) reaction->isolation 2 product Pure Schiff Base isolation->product 3 ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms bio_activity Biological Activity Screening (e.g., Antibacterial, Anticancer) ftir->bio_activity nmr->bio_activity ms->bio_activity

References

Application Notes and Protocols: Synthesis and Application of Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of liquid crystals (LCs). It is intended for researchers, scientists, and drug development professionals interested in the unique properties and applications of these materials, from display technology to advanced drug delivery systems.

Introduction to Liquid Crystals

Liquid crystals represent a unique state of matter, or mesophase, that exists between the crystalline solid and the isotropic liquid states.[1][2] In this state, constituent molecules possess a degree of orientational order like solids, but also flow like liquids.[2][3][4] This combination of order and mobility gives rise to their fascinating and useful properties.[5]

Liquid crystals are broadly classified into two main types based on the primary means of inducing the mesophase:

  • Thermotropic Liquid Crystals : These materials exhibit liquid crystalline phases as a function of temperature.[1][3] They are the basis for most liquid crystal display (LCD) technologies.[6]

  • Lyotropic Liquid Crystals : These systems form mesophases based on both temperature and their concentration in a solvent.[1][7] They are of significant interest in biological systems and for applications in drug delivery and formulation development.[7][8]

The molecular shape of the constituent molecules, known as mesogens, also dictates the type of phase formed.[9] The most common shapes are rod-like (calamitic) and disc-like (discotic).[9][10]

Synthesis of Calamitic Thermotropic Liquid Crystals

Calamitic, or rod-shaped, liquid crystals are foundational materials for the display industry.[10] Their synthesis typically involves creating a rigid core structure, often composed of linked phenyl rings, and attaching flexible alkyl or alkoxy chains at the ends.[11] The choice of core, linking groups, and terminal chains allows for the fine-tuning of properties like the temperature range of the nematic phase.[4][12]

Application Note: Schiff Base Calamitic LCs

Schiff base (-CH=N-) linkages are commonly used in the synthesis of calamitic liquid crystals due to their straightforward formation and the linear geometry they impart to the molecular core, which promotes mesophase formation.[12] By varying the terminal alkoxy chains, a homologous series of compounds can be synthesized to study the effect of chain length on the liquid crystalline properties, such as transition temperatures and phase stability.

Experimental Workflow: Synthesis of a Calamitic LC

The following diagram illustrates a typical multi-step synthesis for a calamitic liquid crystal, starting from basic precursors to the final mesogen.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Schiff Base Condensation cluster_3 Step 4: Purification A 4-Hydroxyacetophenone C Intermediate 1 (Ester) A->C Pyridine, DCM B 4-Nitrobenzoyl Chloride B->C D Intermediate 2 (Amine) C->D SnCl2/HCl F Final Calamitic LC (Schiff Base Ester) D->F Ethanol, Acetic Acid E 4-n-Alkoxybenzaldehyde E->F G Crude Product F->G Reaction Workup H Pure Liquid Crystal G->H Recrystallization

Caption: General synthetic workflow for a calamitic Schiff base liquid crystal.

Protocol 2.1: Synthesis of a Homologous Series of Schiff Base Esters

This protocol is adapted from the synthesis of similar calamitic structures.[12]

Materials:

  • 4-(4-aminobenzoyloxy)acetophenone (Intermediate Amine)

  • 4-n-alkoxybenzaldehyde (various chain lengths, e.g., C4 to C12)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard reflux and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-(4-aminobenzoyloxy)acetophenone in absolute ethanol.

  • Aldehyde Addition: Add 1.05 equivalents of the desired 4-n-alkoxybenzaldehyde to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Crystallization: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[13]

  • Purification: Wash the collected crystals with cold ethanol to remove unreacted starting materials.[13] Perform recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to achieve high purity. Dry the final product under vacuum.

  • Characterization: Confirm the structure using FTIR and ¹H-NMR spectroscopy.[12] Analyze the thermal properties using DSC and POM.

Data Presentation: Thermal Properties of a Calamitic LC Series

The following table presents representative data for a homologous series of calamitic liquid crystals, showing how the transition temperatures vary with the length of the terminal alkoxy chain (n). Data is illustrative, based on typical trends.[12]

Alkoxy Chain Length (n)Crystal to Nematic T_CN (°C)Nematic to Isotropic T_NI (°C)ΔH_NI (kJ/mol)Mesophase Range (°C)
4135.2240.50.58105.3
6128.9235.10.61106.2
8121.5226.80.65105.3
10115.7215.40.7099.7
12110.3202.10.7491.8

Synthesis of Discotic Thermotropic Liquid Crystals

Discotic liquid crystals are composed of a flat, disc-shaped aromatic core surrounded by multiple flexible side chains.[14] A widely studied core is triphenylene.[15] These molecules can self-assemble into ordered columnar mesophases, which are of interest for their one-dimensional charge transport properties, making them potential organic semiconductors.[14][16]

Application Note: Triphenylene-Based Discotic LCs

The synthesis of symmetrically substituted triphenylene discotics often relies on the oxidative trimerization of 1,2-dialkoxybenzene derivatives.[15] The nature and length of the alkoxy side chains are critical in determining the stability and temperature range of the resulting columnar phases. These materials have potential applications in organic field-effect transistors, photovoltaic cells, and optical compensation films for LCDs.[6][14]

Protocol 3.1: Synthesis of 2,3,6,7,10,11-Hexa(hexyloxy)triphenylene

This protocol describes a common method for synthesizing a triphenylene-based discotic liquid crystal.[16]

Materials:

  • 1,2-Dihexyloxybenzene

  • Iron(III) chloride (FeCl₃) (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • Methanol

  • Nitromethane

  • Standard reaction and purification apparatus (e.g., column chromatography)

Procedure:

  • Reactant Solution: Dissolve 1,2-dihexyloxybenzene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidant Solution: In a separate flask, prepare a solution of anhydrous FeCl₃ in nitromethane.

  • Reaction: Slowly add the FeCl₃ solution to the 1,2-dihexyloxybenzene solution at 0°C with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching: Quench the reaction by pouring the mixture into a large volume of methanol. This will precipitate the crude product.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with methanol.

  • Purification: The crude product is often a complex mixture. Purify the desired triphenylene derivative using column chromatography on silica gel, typically eluting with a hexane/DCM gradient.

  • Final Recrystallization: Recrystallize the purified product from a solvent mixture like ethanol/acetone to obtain the final pure discotic liquid crystal.

  • Characterization: Confirm the structure via NMR and mass spectrometry. Analyze the liquid crystalline phases using POM and DSC.

Characterization and Purification of Liquid Crystals

High purity is essential for liquid crystal materials, as impurities can significantly disrupt the ordered mesophases and degrade performance.[17] After synthesis, a rigorous purification and characterization workflow must be followed.

Application Note: Standard Characterization Workflow

The primary techniques for characterizing thermotropic liquid crystals are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[1][5][18] POM is used to visually identify the unique optical textures of different mesophases (e.g., nematic, smectic, columnar).[2][18] DSC is a thermoanalytical technique that precisely measures the temperatures and enthalpy changes associated with phase transitions.[2][4] XRD provides detailed structural information about molecular packing and long-range order.[1][5]

Workflow Diagram: LC Characterization

G cluster_0 Synthesis & Purification cluster_1 Phase Identification & Thermal Analysis cluster_2 Structural Confirmation A Crude Synthesized LC B Purified LC (>99.5%) A->B Recrystallization/ Chromatography C Sample Preparation (Glass Slides/DSC Pans) B->C H X-Ray Diffraction (XRD) B->H D Polarized Optical Microscopy (POM) C->D E Differential Scanning Calorimetry (DSC) C->E F Identify Phase Textures (e.g., Nematic, Smectic) D->F G Determine Transition Temperatures (T) & Enthalpies (ΔH) E->G I Confirm Mesophase Structure & Spacing H->I

Caption: A standard workflow for the purification and characterization of a synthesized liquid crystal.

Protocol 4.1: Characterization by DSC and POM

Materials:

  • Purified liquid crystal sample

  • Differential Scanning Calorimeter

  • Polarizing microscope with a hot stage

  • Glass slides and coverslips

Procedure:

  • DSC Analysis: a. Accurately weigh 2-5 mg of the LC sample into an aluminum DSC pan and seal it. b. Place the sample pan and an empty reference pan into the DSC cell. c. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its final clearing point (transition to isotropic liquid). d. Cool the sample at the same rate back to the starting temperature. e. Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reliable data. f. Analyze the resulting thermogram to identify the temperatures of phase transitions (peak onsets) and calculate the associated enthalpy changes (peak areas).[2]

  • POM Analysis: a. Place a small amount of the LC sample between a clean glass slide and a coverslip. b. Position the slide on the hot stage of the polarizing microscope. c. Heat the sample slowly while observing it through the crossed polarizers. d. As the sample is heated and cooled through its phase transitions (at temperatures identified by DSC), carefully observe and record the characteristic optical textures that appear.[4][18] For example, a nematic phase often shows a "Schlieren" or "marbled" texture. e. Correlate the observed texture changes with the transitions measured by DSC to definitively identify the mesophases.

Application in Drug Delivery: Lyotropic Liquid Crystals

Lyotropic liquid crystals, particularly those forming cubic and hexagonal phases, are gaining significant attention for advanced drug delivery.[7][19] These phases are formed by the self-assembly of amphiphilic lipids (like glyceryl monooleate, GMO) in water.[7] The resulting nanostructured systems, known as cubosomes (from the cubic phase) and hexosomes (from the hexagonal phase), can encapsulate both hydrophobic and hydrophilic drug molecules, protect them from degradation, and provide controlled release.[8][19]

Application Note: Cubosomes for Enhanced Bioavailability

Cubosomes are dispersed nanoparticles of a bicontinuous cubic liquid crystalline phase.[19] This unique structure consists of a continuous, curved lipid bilayer separating two non-intersecting aqueous channels, providing a large interfacial area (around 400 m²/g).[7] This makes them excellent carriers for poorly water-soluble drugs, enhancing their solubilization and oral bioavailability.[7][19] Their bioadhesive properties also make them suitable for various routes of administration, including oral, transdermal, and mucosal delivery.[19]

Logical Diagram: Self-Assembly of Lyotropic Phases

The formation of different lyotropic phases is primarily dependent on the concentration of the amphiphile in water and temperature.

G Start Amphiphile + Water Micelles Spherical Micelles (L1 Phase) Start->Micelles Low Amphiphile Concentration Hexagonal Hexagonal Phase (H1) Micelles->Hexagonal Increasing Concentration Cubic Bicontinuous Cubic Phase (V2) Hexagonal->Cubic Further Increase in Concentration Lamellar Lamellar Phase (Lα) Cubic->Lamellar High Amphiphile Concentration

Caption: Phase progression of a typical amphiphile-water system with increasing amphiphile concentration.

Protocol 5.1: Preparation of a Drug-Loaded Cubosome Dispersion

Materials:

  • Glyceryl monooleate (GMO) or Phytantriol (amphiphilic lipid)

  • Poloxamer 407 (Pluronic® F127) (stabilizer)

  • Hydrophobic drug (e.g., Coenzyme Q10)

  • Deionized water or buffer solution

  • High-energy sonicator or high-pressure homogenizer

Procedure:

  • Lipid Melt: Melt the GMO at approximately 60°C. Dissolve the hydrophobic drug in the molten lipid phase.

  • Stabilizer Solution: In a separate vessel, dissolve the Poloxamer 407 stabilizer in the aqueous phase (water or buffer) with gentle stirring.

  • Coarse Dispersion: Add the molten lipid/drug mixture to the aqueous stabilizer solution under high shear mixing to form a coarse, milky pre-emulsion.

  • Homogenization: Process the coarse dispersion using a high-energy method to break down the particles and facilitate self-assembly into the cubic phase structure.

    • Sonication: Use a probe sonicator to process the dispersion in an ice bath to prevent overheating.

    • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles.

  • Equilibration: Allow the resulting nano-dispersion to equilibrate at room temperature for at least 24 hours. During this time, the particles will self-assemble into the thermodynamically stable cubosome structure.

  • Characterization: Characterize the final cubosome dispersion for particle size (using Dynamic Light Scattering), morphology (using Cryo-TEM), and drug encapsulation efficiency.

References

Application Notes and Protocols for the Development of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The escalating prevalence of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents a significant global health challenge. A primary pathological hallmark of these conditions is the progressive loss of neuronal structure and function. Consequently, the discovery and development of novel neuroprotective agents capable of mitigating or preventing neuronal damage are of paramount importance in neuroscience research.

These application notes provide a comprehensive framework for the preclinical evaluation of potential neuroprotective compounds. This document outlines detailed protocols for key in vitro assays, summarizes critical signaling pathways implicated in neuroprotection, and presents a structured approach for data analysis and interpretation.

Key Signaling Pathways in Neuroprotection

Several intracellular signaling pathways are crucial in mediating the cellular response to neurotoxic insults and are primary targets for the development of neuroprotective agents.[1][2] Understanding these pathways is essential for designing effective therapeutic strategies.

  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.[3] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3] Many phytochemicals exert their neuroprotective effects by activating this pathway.[3]

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical pro-survival pathway that regulates numerous cellular processes, including cell growth, proliferation, and inhibition of apoptosis.[4] Activation of this pathway by neuroprotective compounds can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the enhancement of cellular resilience to insults.[4]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.[5] While its transient activation can be protective, chronic activation of NF-κB in the brain is associated with neuroinflammation and neuronal damage. Many neuroprotective agents aim to suppress the pro-inflammatory arm of this pathway.

  • MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, plays a complex role in neuronal survival and death.[2] While activation of the ERK pathway is often associated with pro-survival signals, the activation of JNK and p38 is frequently linked to apoptotic cell death in response to stress signals.[6]

cluster_0 Oxidative Stress cluster_1 Neuroprotective Compound cluster_2 Signaling Pathways cluster_3 Cellular Response ROS ↑ ROS Keap1 Keap1 ROS->Keap1 inhibits Compound Phytochemicals (e.g., Curcumin, Resveratrol) Nrf2 Nrf2 Compound->Nrf2 activates PI3K PI3K Compound->PI3K activates IKK IKK Compound->IKK inhibits ARE ARE Activation Nrf2->ARE translocates to nucleus Keap1->Nrf2 Akt Akt PI3K->Akt Apoptosis_Inhibition ↓ Apoptosis Akt->Apoptosis_Inhibition NFkB NF-κB Inflammation_Inhibition ↓ Neuroinflammation NFkB->Inflammation_Inhibition modulates IKK->NFkB activates Antioxidant ↑ Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Antioxidant->ROS neutralizes Survival ↑ Neuronal Survival Antioxidant->Survival Apoptosis_Inhibition->Survival Inflammation_Inhibition->Survival

Key signaling pathways in neuroprotection.

Experimental Workflow for Screening Neuroprotective Compounds

A systematic, multi-tiered approach is recommended for the evaluation of novel neuroprotective agents. This workflow progresses from initial in vitro screening to more complex cellular and in vivo models.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Compound Library B Cytotoxicity Assessment (Determine non-toxic dose range) A->B C Neuroprotection Assays (e.g., H₂O₂ or Aβ₁₋₄₂ challenge) B->C D Cell Viability & Apoptosis Assays (MTT, LDH, Caspase) C->D E Oxidative Stress Markers (ROS, SOD, GSH) D->E F Signaling Pathway Analysis (Western Blot for Nrf2, Akt, NF-κB) E->F G Inflammatory Markers (TNF-α, IL-1β, IL-6) F->G H Animal Model Selection (e.g., LPS-induced neuroinflammation) G->H I Behavioral Testing (e.g., Morris Water Maze) H->I J Histopathology & Biochemistry (Brain tissue analysis) I->J

A streamlined workflow for neuroprotective drug discovery.

Data Presentation: Summarized Quantitative Data

Clear and concise data presentation is crucial for evaluating a compound's neuroprotective potential. The following tables provide examples for summarizing quantitative data from key experiments.

Table 1: In Vitro Neuroprotective Efficacy of Curcumin against Oxidative Stress-Induced Cell Death in SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)LDH Release (% of Control) (Mean ± SD)Intracellular ROS Levels (RFU) (Mean ± SD)
Control (Vehicle)-100 ± 5.2100 ± 7.81500 ± 210
H₂O₂ (100 µM)-52 ± 4.5235 ± 18.29200 ± 750
Curcumin + H₂O₂568 ± 5.1180 ± 14.56500 ± 580
Curcumin + H₂O₂1085 ± 6.2135 ± 11.34100 ± 420
Curcumin + H₂O₂2092 ± 5.8110 ± 9.72300 ± 290

Data are hypothetical and for illustrative purposes.

Table 2: In Vitro Neuroprotective Efficacy of Resveratrol against Glutamate-Induced Excitotoxicity in HT22 Cells

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)Caspase-3 Activity (Fold Change) (Mean ± SD)Mitochondrial Membrane Potential (% of Control) (Mean ± SD)
Control (Vehicle)-100 ± 6.11.0 ± 0.1100 ± 8.5
Glutamate (5 mM)-48 ± 5.34.2 ± 0.555 ± 6.9
Resveratrol + Glutamate1065 ± 4.93.1 ± 0.472 ± 7.1
Resveratrol + Glutamate2582 ± 5.82.0 ± 0.388 ± 7.8
Resveratrol + Glutamate5091 ± 6.51.3 ± 0.295 ± 8.2

Data are hypothetical and for illustrative purposes. Co-treatment with 10 µM resveratrol has been shown to effectively prevent cell death induced by ≤4 mM glutamate.[4]

Experimental Protocols

Part 1: In Vitro Assessment of Neuroprotection

In vitro assays are fundamental for the initial screening of neuroprotective compounds, providing a controlled environment to assess efficacy and dose-response relationships.

1.1. Cell Culture and Treatment

  • Recommended Cell Models:

    • SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype, widely used in neurotoxicity studies.

    • HT22 Cells: An immortalized mouse hippocampal neuronal cell line, particularly useful for studying glutamate-induced oxidative stress.[4]

    • Primary Neuronal Cultures: Offer a more physiologically relevant model but are more challenging to maintain.

  • General Culture Protocol:

    • Culture cells in the appropriate medium (e.g., DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

    • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO). The final solvent concentration should not exceed 0.1%.

    • Pre-treat cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

    • Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM H₂O₂ or 5 mM glutamate).

    • Include control wells: vehicle-only (no compound or toxin), and toxin-only.

    • Incubate the plates for 24 hours at 37°C.

1.2. Assessment of Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells.

  • Protocol:

    • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

1.3. Assessment of Cytotoxicity (LDH Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

  • Protocol:

    • After the treatment period, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate the percentage of cytotoxicity relative to the control group.

1.4. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe (DCFH-DA) to measure ROS levels.

  • Protocol:

    • Seed and treat cells in a 96-well black-walled, clear-bottom plate as described in section 1.1.

    • Wash cells with warm Hank's Balanced Salt Solution (HBSS).

    • Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in HBSS and incubate for 30 minutes at 37°C in the dark.

    • Wash cells again with HBSS to remove excess probe.

    • Measure fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

1.5. Analysis of Signaling Pathways (Western Blot)

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protocol:

    • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For analysis of nuclear translocation (e.g., Nrf2), perform nuclear and cytoplasmic fractionation.

    • Protein Quantification: Determine the protein concentration using a BCA protein assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour at room temperature.

      • Incubate the membrane with a specific primary antibody (e.g., anti-Nrf2, anti-phospho-Akt, anti-β-actin) overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detection: Detect the protein bands using an ECL substrate and an imaging system.

    • Quantification: Quantify band densities using software like ImageJ and normalize to a loading control (e.g., β-actin).

Part 2: In Vivo Validation of Neuroprotective Effects

In vivo studies are essential to confirm the neuroprotective efficacy of a compound in a whole-organism context.

2.1. Animal Model of Parkinson's Disease (MPTP Model)

This protocol outlines a general procedure for evaluating neuroprotective effects in a mouse model of Parkinson's disease. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

  • Model Induction:

    • Administer the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopaminergic neurodegeneration.

  • Compound Administration:

    • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses before or after MPTP administration.

  • Behavioral Assessment (Rotarod Test):

    • Assess motor coordination using a rotarod apparatus.

    • Train the mice on the rotarod for several days before the experiment.

    • On the test day, place the mice on the accelerating rod and record the latency to fall.

  • Neurochemical and Histological Analysis:

    • Euthanize the animals and collect brain tissue.

    • Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

    • Perform immunohistochemistry on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

The systematic application of these protocols will enable a thorough evaluation of the neuroprotective potential of novel compounds. By combining in vitro screening to identify active molecules and elucidate their mechanisms of action with in vivo validation to confirm efficacy, researchers can accelerate the development of promising new therapies for neurodegenerative diseases.

References

Application Notes & Protocols: Green Synthesis of Silver Nanoparticles for Antimicrobial Compound Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Metal nanoparticles, particularly silver nanoparticles (AgNPs), have garnered significant attention for their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses.[1][2][3] The antimicrobial efficacy of AgNPs is attributed to their high surface-area-to-volume ratio and their multi-targeted mechanism of action, which hinders the development of resistance.[3][4] "Green synthesis" approaches, utilizing plant extracts or microorganisms, offer an eco-friendly, cost-effective, and simple alternative to conventional chemical and physical methods for preparing AgNPs.[5][6][7] This document provides detailed protocols for the green synthesis of AgNPs, their characterization, and the evaluation of their antimicrobial activity.

Application Note 1: Green Synthesis and Characterization of Silver Nanoparticles (AgNPs)

The synthesis of AgNPs from plant extracts involves the reduction of silver ions (Ag⁺) from a precursor, commonly silver nitrate (AgNO₃), to elemental silver (Ag⁰) by bioactive compounds present in the extract.[7] These phytochemicals, such as flavonoids, terpenoids, and polyphenols, act as both reducing and capping agents, stabilizing the newly formed nanoparticles and preventing their aggregation.[7]

Experimental Workflow for AgNP Synthesis and Evaluation

The overall process involves preparing a biological extract, using it to synthesize the nanoparticles, and then characterizing and testing the resulting AgNPs.

G cluster_prep Phase 1: Preparation cluster_synth Phase 2: Synthesis cluster_char Phase 3: Characterization cluster_eval Phase 4: Antimicrobial Evaluation A Select & Wash Plant Material B Dry & Grind into Powder A->B C Aqueous Extraction (Boiling/Maceration) B->C D Filter Extract C->D F Mix Extract with AgNO3 Solution D->F E Prepare AgNO3 Solution (e.g., 1mM) E->F G Incubate (Stirring, Room Temp) F->G H Observe Color Change (Yellow to Brown) G->H I UV-Vis Spectroscopy (SPR Peak ~420-450 nm) H->I J TEM / SEM (Size, Shape) I->J K XRD (Crystalline Nature) J->K L Broth Microdilution Assay K->L M Determine MIC/MBC L->M

Caption: Experimental workflow for green synthesis and evaluation of AgNPs.
Protocol 1: Green Synthesis of AgNPs using Plant Extract

This protocol describes a general method for synthesizing AgNPs. The optimal concentrations, temperature, and incubation time may vary depending on the plant extract used.[7]

Materials:

  • Plant leaves (e.g., Psidium guajava)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Beakers, magnetic stirrer, heating mantle

  • Whatman No. 1 filter paper

Procedure:

  • Extract Preparation:

    • Thoroughly wash 20g of fresh plant leaves with deionized water.

    • Air-dry the leaves and grind them into a fine powder.

    • Add the powder to 100 mL of deionized water in a 250 mL beaker and boil for 15-20 minutes.

    • Allow the mixture to cool to room temperature and filter it through Whatman No. 1 filter paper to obtain the aqueous extract.

  • Nanoparticle Synthesis:

    • Prepare a 1 mM solution of AgNO₃ in deionized water.

    • Add 10 mL of the plant extract to 90 mL of the 1 mM AgNO₃ solution in a conical flask.

    • Keep the mixture on a magnetic stirrer at room temperature.

    • Monitor the reaction by observing the color change of the solution from light yellow to reddish-brown, which indicates the formation of AgNPs.[2]

  • Characterization:

    • Periodically take aliquots of the solution and measure the absorbance using a UV-Vis spectrophotometer. The formation of AgNPs is confirmed by a surface plasmon resonance (SPR) peak typically between 415-450 nm.[5][8]

    • Further characterization for size, shape, and crystallinity can be performed using Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).[6][8]

Application Note 2: Antimicrobial Efficacy Testing

The antimicrobial activity of the synthesized AgNPs is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is a standardized technique for determining MIC values.[9][10]

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized AgNP solution

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Plate reader (optional, for reading results)

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test bacteria in MHB at 37°C.

    • Dilute the culture with fresh MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the stock AgNP solution (at twice the highest desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no AgNPs).

    • Well 12 will serve as the sterility control (broth only).[9]

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of AgNPs that completely inhibits visible growth of the organism.[9] Growth is indicated by turbidity in the wells.

Quantitative Data: Antimicrobial Activity of AgNPs

The MIC of AgNPs can vary based on their size, shape, stabilizing agent, and the bacterial strain being tested.[12] Smaller particles (e.g., <20 nm) often exhibit greater antibacterial activity.[5][13]

Pathogen StrainNanoparticle TypeMIC (µg/mL)MBC (µg/mL)Reference
E. coli O157:H7Cysteine-stabilized AgNPs (~55 nm)0.501.0[14]
MRSACysteine-stabilized AgNPs (~55 nm)0.251.0[14]
S. aureusGreen Synthesized AgNPs7070[15]
E. coliGreen Synthesized AgNPs7070[15]
S. aureusCTAB-stabilized AgNPs~0.32 (0.003 µM)~1.6 (0.015 µM)[16]
E. coliCTAB-stabilized AgNPs~0.32 (0.003 µM)~3.3 (0.031 µM)[16]

MRSA: Methicillin-resistant Staphylococcus aureus Note: µM to µg/mL conversion for Ag is approximate (1 µM ≈ 107.87 µg/mL).

Application Note 3: Mechanism of Antimicrobial Action

Silver nanoparticles exhibit a multifaceted mechanism of action against bacteria, which is a key advantage in overcoming resistance.[1][4]

  • Cell Wall and Membrane Disruption: AgNPs can anchor to and penetrate the bacterial cell wall, leading to increased membrane permeability and disruption.[13][17][18] This effect is particularly pronounced in Gram-negative bacteria due to their thinner peptidoglycan layer.

  • Generation of Reactive Oxygen Species (ROS): Inside the cell, AgNPs and released silver ions (Ag⁺) can disrupt the respiratory chain, leading to the production of ROS such as superoxide radicals.[1][12][17] This induces oxidative stress, which damages cellular components like DNA, proteins, and lipids.[1][13]

  • Intracellular Damage: AgNPs and Ag⁺ ions can interact with sulfur- and phosphorus-containing biomolecules, such as proteins and DNA.[13][17] This can lead to the denaturation of essential enzymes and the inhibition of DNA replication, ultimately causing cell death.[1][6][18]

Signaling Pathway of AgNP Antimicrobial Action

The diagram below illustrates the key pathways through which AgNPs exert their bactericidal effects.

G cluster_ros Oxidative Stress Pathway cluster_intra Intracellular Targeting AgNP Silver Nanoparticle (AgNP) Adhesion Adhesion & Penetration AgNP->Adhesion AgIon Release of Ag+ ions AgNP->AgIon CellWall Bacterial Cell Wall & Membrane Adhesion->CellWall Permeability ↑ Membrane Permeability Adhesion->Permeability Leakage Cytoplasmic Leakage Permeability->Leakage Death Bacterial Cell Death Leakage->Death ETC Respiratory Chain (ETC) Disruption AgIon->ETC DNA Interaction with DNA (Sulfur/Phosphorus groups) AgIon->DNA Proteins Interaction with Ribosomes & Enzymes (-SH groups) AgIon->Proteins ROS Generation of ROS (O2-, H2O2) ETC->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins) ROS->OxidativeDamage OxidativeDamage->Death Replication Inhibition of DNA Replication DNA->Replication Replication->Death Synthesis Inhibition of Protein Synthesis Proteins->Synthesis Synthesis->Death

Caption: Key mechanisms of AgNP-mediated antibacterial activity.

References

Application Notes & Protocols: Analytical Methods for Monitoring Reactions of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde is a key intermediate in organic synthesis, notably in the preparation of neuroprotective agents and liquid crystal materials.[1] Monitoring its reactions—whether its synthesis via cross-coupling or its functional group transformations—is critical for optimizing reaction conditions, maximizing yield, and ensuring product purity. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to monitor such reactions using common analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Application Note 1: Thin-Layer Chromatography (TLC)

1.1. Overview Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and qualitative technique ideal for monitoring the real-time progress of a reaction.[2][3][4] It allows for the quick visualization of the consumption of starting materials and the formation of products. By comparing the polarity of spots on the TLC plate, chemists can make informed decisions about the reaction's status.[4] This protocol is tailored for monitoring the Suzuki-Miyaura coupling synthesis of this compound.

1.2. Experimental Protocol: Monitoring Suzuki-Miyaura Coupling

Objective: To qualitatively monitor the conversion of 4-formylphenylboronic acid and 1-bromo-4-nitrobenzene to this compound.

Materials and Reagents:

  • TLC plates: Silica gel 60 F-254 pre-coated aluminum sheets.[5]

  • Reaction mixture aliquots

  • Starting material standards (4-formylphenylboronic acid, 1-bromo-4-nitrobenzene)

  • Mobile Phase (Eluent): 3:1 Hexane:Ethyl Acetate. This ratio is a starting point and may require optimization.[6]

  • TLC chamber with a lid

  • Capillary tubes for spotting[5]

  • UV lamp (254 nm) for visualization[3]

  • Pencil and ruler

Instrumentation:

  • Hand-held UV lamp (254 nm)

Procedure:

  • Chamber Preparation: Pour the 3:1 Hexane:Ethyl Acetate mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin line for the starting material mix (SM), a co-spot (C), and the reaction mixture (R).[2]

  • Spotting:

    • Dissolve a small amount of the starting materials (1-bromo-4-nitrobenzene and 4-formylphenylboronic acid) in a suitable solvent like ethyl acetate.

    • Using a capillary tube, apply a small spot of this starting material solution onto the 'SM' lane.

    • Quench a small aliquot (1-2 drops) of the reaction mixture in a vial containing ~0.5 mL of ethyl acetate.

    • Spot the quenched reaction mixture on the 'R' lane.

    • Apply a spot of the starting material solution and a spot of the reaction mixture on top of each other in the 'C' lane (co-spot).[2]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Close the lid and allow the solvent front to travel up the plate via capillary action until it is about 1 cm from the top.[4]

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.[3] The aromatic compounds will appear as dark spots.

  • Analysis: Compare the spots. The reaction is complete when the starting material spots are no longer visible in the reaction mixture lane ('R'). The product, being more conjugated, is typically expected to have a different retention factor (Rf) than the reactants.

1.3. Data Presentation The retention factor (Rf) is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

CompoundExpected Rf (in 3:1 Hexane:EtOAc)Observations
1-bromo-4-nitrobenzene (Starting Material 1)~0.6Spot should diminish in intensity in the 'R' lane as the reaction proceeds.
4-formylphenylboronic acid (Starting Material 2)~0.1 (or stays at baseline)Spot should diminish in intensity in the 'R' lane as the reaction proceeds.
This compound (Product)~0.4Spot should appear and increase in intensity in the 'R' lane over time.[1]

Note: Rf values are estimates and can vary based on exact conditions.

1.4. Visualization

TLC_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_run Chromatography & Analysis prep_chamber Equilibrate TLC Chamber prep_plate Prepare & Mark Plate spot_sm Spot Starting Materials (SM) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (R) spot_co Create Co-spot (C) develop Develop Plate in Chamber spot_co->develop visualize Dry & Visualize under UV Light develop->visualize analyze Analyze Rf Values & Spot Intensity visualize->analyze

Caption: General workflow for monitoring a reaction using TLC.

Application Note 2: High-Performance Liquid Chromatography (HPLC)

2.1. Overview HPLC is a powerful quantitative technique used to separate, identify, and quantify each component in a mixture.[7] For monitoring the reactions of this compound, a reverse-phase HPLC (RP-HPLC) method is highly suitable. It provides accurate data on reactant consumption and product formation, allowing for the determination of reaction kinetics and yield over time.

2.2. Experimental Protocol: Monitoring Nitro Group Reduction

Objective: To quantitatively monitor the reduction of this compound to 4'-Amino-[1,1'-biphenyl]-4-carbaldehyde.

Materials and Reagents:

  • HPLC grade acetonitrile and water

  • Formic acid (for MS-compatible mobile phase) or Phosphoric acid[8]

  • Reaction mixture aliquots

  • Standards of known concentration for the starting material and product for calibration

  • Methanol for quenching and dilution

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Procedure:

  • System Preparation: Set up the HPLC system with the C18 column. Equilibrate the column with the mobile phase for at least 20-30 minutes or until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm (optimize based on UV spectra of reactants and products). A DAD is useful for identifying optimal wavelengths.

    • Injection Volume: 10 µL.

  • Calibration: Prepare a series of standard solutions of both the starting material and the product at known concentrations. Inject each standard to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (~50 µL) from the reaction vessel. Immediately quench the reaction by diluting it into a known volume (e.g., 1 mL) of methanol in an HPLC vial. This prevents further reaction. Further dilution may be necessary to fall within the calibration range.

  • Analysis: Inject the prepared samples into the HPLC system. Record the chromatograms.

  • Data Processing: Identify the peaks corresponding to the starting material and product based on their retention times (confirmed by injecting standards). Integrate the peak areas. Use the calibration curve to convert peak areas into concentrations. Calculate the percent conversion at each time point.

2.3. Data Presentation The table below shows example data for monitoring the reduction reaction.

Time (hours)Retention Time (Start Material) (min)Peak Area (Start Material)Retention Time (Product) (min)Peak Area (Product)% Conversion
08.51,250,000--0%
18.5630,0005.2590,000~50%
28.5255,0005.2985,000~80%
48.525,0005.21,210,000~98%

% Conversion is calculated based on the relative change in the starting material's peak area, adjusted for response factors if necessary.

2.4. Visualization

HPLC_Workflow cluster_setup Setup & Calibration cluster_sampling Reaction Sampling cluster_analysis Data Acquisition & Processing setup Equilibrate HPLC System & Column calibrate Run Standards & Generate Calibration Curve setup->calibrate aliquot Withdraw Aliquot at Time (t) quench Quench & Dilute Sample aliquot->quench inject Inject Sample into HPLC quench->inject acquire Acquire Chromatogram inject->acquire process Integrate Peaks & Calculate Concentration acquire->process

Caption: Workflow for quantitative reaction monitoring via HPLC.

Application Note 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Overview NMR spectroscopy is an excellent tool for reaction monitoring as it provides detailed structural information and is inherently quantitative without the need for calibration curves (with an internal standard).[9][10] By monitoring the disappearance of signals from the starting material and the appearance of new signals from the product, one can determine the reaction's progress and confirm the structure of the product simultaneously.[10]

3.2. Experimental Protocol: Monitoring Aldehyde Oxidation

Objective: To monitor the oxidation of the aldehyde group in this compound to a carboxylic acid group, forming 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid.

Materials and Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, as both reactant and product should be soluble)

  • NMR tubes

  • Internal standard (optional, for precise quantification), e.g., 1,3,5-trimethoxybenzene.

  • Reaction mixture aliquots

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Initial Spectrum (t=0): Prepare an NMR sample of the starting material, this compound, in the chosen deuterated solvent. If using an internal standard, add a precisely weighed amount. Acquire a ¹H NMR spectrum. Note the chemical shift and integration of the characteristic aldehyde proton signal (~10.1 ppm).

  • Reaction Sampling: At specified time intervals, withdraw a small aliquot from the reaction. Quickly remove the reaction solvent under reduced pressure (if possible and the compounds are not volatile) or by passing through a small plug of silica to remove non-volatile catalysts/reagents.

  • Sample Preparation: Dissolve the residue in the same deuterated solvent used for the t=0 spectrum. If an internal standard was used at t=0, add the same amount to this sample. Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the reaction mixture sample.

  • Analysis:

    • Monitor the decrease in the integration of the aldehyde proton signal (~10.1 ppm) of the starting material.

    • Monitor the appearance of the carboxylic acid proton signal (~13.0 ppm, often broad) of the product. Note that this signal may not always be visible or sharp.

    • More reliably, monitor changes in the aromatic region. The protons adjacent to the aldehyde group will shift upon its conversion to a carboxylic acid. For example, the doublets around ~8.0 ppm (ortho to -CHO) will shift.

    • Calculate the conversion by comparing the integration of a product peak to a starting material peak. If using an internal standard, the concentration of each species can be determined directly.

3.3. Data Presentation Quantitative data can be summarized by tracking the relative integration of key signals.

Time (hours)Integration (Aldehyde-H, ~10.1 ppm)Integration (Aromatic-H, Product)Molar Ratio (Product:Start Material)% Conversion
01.000.000:10%
20.650.350.35:0.6535%
60.200.800.80:0.2080%
12<0.05>0.95>0.95:<0.05>95%

Molar ratio and % conversion are calculated from the relative integrations of non-overlapping peaks corresponding to the starting material and product.

3.4. Visualization

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)-X (Oxidative Adduct) pd0->pd_complex Oxidative Addition transmetal Ar¹-Pd(II)-Ar² pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar¹-Ar² (Product) transmetal->product ar1x Ar¹-X (1-bromo-4-nitrobenzene) ar1x->pd_complex ar2b Ar²-B(OH)₂ (4-formylphenylboronic acid) ar2b->transmetal base Base base->transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.[11][12]

Application Note 4: Gas Chromatography-Mass Spectrometry (GC-MS)

4.1. Overview GC-MS is a highly sensitive method suitable for volatile and thermally stable compounds.[10][13] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio information for robust compound identification. This technique is particularly useful for assessing purity and detecting trace-level byproducts.[13] Given the structure of this compound, it may be amenable to GC-MS analysis, though high temperatures in the injector could potentially cause degradation.

4.2. Experimental Protocol: Purity Assessment and Byproduct Analysis

Objective: To assess the purity of a synthesized batch of this compound and identify potential byproducts from a Suzuki coupling reaction.

Materials and Reagents:

  • High purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

  • Synthesized product sample

  • GC vials with septa

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., Rxi-5 Sil MS, 30m x 0.25mm id x 0.25µm).[14]

Procedure:

  • Method Development: Develop a suitable temperature program to separate the starting materials, product, and potential byproducts (e.g., homocoupling products).

  • GC-MS Conditions:

    • Injector Temperature: 280 °C.[14]

    • Injection Mode: Splitless.

    • Carrier Gas: Helium, constant flow ~1.5 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Scan Range: 40-400 m/z.

  • Sample Preparation: Prepare a dilute solution of the crude or purified product in the chosen solvent (e.g., ~1 mg/mL).

  • Analysis: Inject 1 µL of the sample into the GC-MS system.

  • Data Processing:

    • Analyze the total ion chromatogram (TIC). The main peak should correspond to the desired product.

    • Calculate purity by peak area percentage.

    • Examine the mass spectrum of the main peak to confirm its identity (Expected M+ at m/z 227.22).

    • Examine the mass spectra of any smaller peaks to identify impurities by comparing them to spectral libraries (e.g., NIST) or by interpreting their fragmentation patterns.

4.3. Data Presentation Example data from a GC-MS analysis of a crude reaction mixture.

Retention Time (min)Area %Tentative IdentificationKey m/z Fragments
8.21.5%Biphenyl154, 77
12.52.0%4-bromo-4'-nitro-1,1'-biphenyl (byproduct)307, 226, 151
14.895.5%This compound (Product)227 (M+), 197 (-CHO), 181 (-NO₂), 152
16.11.0%4,4'-diformyl-1,1'-biphenyl (homocoupling)210, 181, 152

4.4. Visualization

Method_Selection start Need to Monitor a Reaction qual_quant Qualitative or Quantitative Data? start->qual_quant tlc Use TLC qual_quant->tlc Qualitative quant_method Choose Quantitative Method qual_quant->quant_method Quantitative volatility Is Analyte Volatile & Thermally Stable? quant_method->volatility gcms Use GC-MS volatility->gcms Yes hplc_nmr Use HPLC or NMR volatility->hplc_nmr No structure Need Structural Confirmation? hplc_nmr->structure hplc Use HPLC structure->hplc No nmr Use NMR structure->nmr Yes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. Our aim is to facilitate the optimization of reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and high-yielding method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 4-formylphenylboronic acid and an aryl halide, typically 4-nitroiodobenzene or 4-nitrobromobenzene.[1] This method is favored for its mild reaction conditions and tolerance of a wide range of functional groups.

Q2: What are the critical parameters influencing the yield of the Suzuki-Miyaura coupling for this synthesis?

A2: The key factors that significantly impact the reaction yield include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The purity of the starting materials and the exclusion of oxygen are also crucial for optimal results.

Q3: What are the common side reactions that can lower the yield?

A3: The primary side reactions include:

  • Homocoupling: The self-coupling of the boronic acid to form 4,4'-diformylbiphenyl or the aryl halide to form 4,4'-dinitrobiphenyl. This is often caused by the presence of oxygen or Pd(II) species.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of benzaldehyde. This is more likely with electron-deficient boronic acids.

  • Dehalogenation: The reduction of the aryl halide starting material, replacing the halogen with a hydrogen atom to form nitrobenzene.

Q4: How can I purify the final product, this compound?

A4: Purification can be effectively achieved through recrystallization or column chromatography. For recrystallization, a mixed solvent system such as hexanes/methanol can be used.[2] For column chromatography, a silica gel stationary phase with an eluent system like hexanes/ethyl acetate is typically employed.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Suzuki-Miyaura coupling reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Inefficient base. 3. Unsuitable solvent. 4. Low reaction temperature.1. Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-catalyst that readily forms the active Pd(0) species. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. 3. Screen different solvents. A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is often effective.[3] 4. Increase the reaction temperature in increments (e.g., 80°C, 100°C).
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Thoroughly degas all solvents and the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction. 2. Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) or ensure complete in-situ reduction of the Pd(II) precatalyst.
Presence of Protodeboronation Byproduct (Benzaldehyde) 1. The electron-withdrawing nature of the formyl group on the boronic acid makes it susceptible to protodeboronation. 2. Presence of excess water or acidic impurities.1. Use a less nucleophilic base such as K₂CO₃ or KF. 2. Use anhydrous solvents and ensure starting materials are dry. Consider using boronic esters (e.g., pinacol ester) which are more stable.
Dehalogenation of 4-Nitroiodobenzene 1. Formation of palladium-hydride species from the reaction of the palladium complex with the base, solvent, or trace water.1. Use a weaker base like K₂CO₃. 2. Employ aprotic solvents like dioxane or toluene instead of alcohols. 3. Use a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos).
Difficulty in Product Purification 1. Co-elution of the product with byproducts during column chromatography. 2. Inefficient crystallization.1. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. 2. For recrystallization, try different solvent combinations and ensure slow cooling to promote the formation of pure crystals.

Data Presentation

Optimization of Reaction Conditions for Suzuki-Miyaura Coupling

The following table summarizes the impact of different catalysts, bases, and solvents on the yield of this compound.

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1001285Fictionalized Data for Illustration
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane/H₂O100892Fictionalized Data for Illustration
Pd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O901678Fictionalized Data for Illustration
PdCl₂(dppf) (2)-Cs₂CO₃THF/H₂O801288Fictionalized Data for Illustration

Note: The data in this table is illustrative and compiled from general knowledge of Suzuki-Miyaura couplings for similar substrates. Actual yields may vary based on specific experimental conditions and reagent purity.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 4-Iodonitrobenzene

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodonitrobenzene (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene and deionized water in a 4:1 ratio (v/v) to the flask via syringe. The typical concentration of the limiting reagent is 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Drying and Filtration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter through a pad of Celite.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar¹-Pd(II)L₂(X) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar¹-Pd(II)L₂(Ar²) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product This compound (Ar¹-Ar²) reductive_elimination->product Product Formation aryl_halide 4-Nitroiodobenzene (Ar¹-X) aryl_halide->oxidative_addition Enters Cycle boronic_acid 4-Formylphenylboronic Acid (Ar²-B(OH)₂) boronic_acid->transmetalation Enters Cycle base Base (e.g., K₂CO₃) base->transmetalation Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield in Synthesis check_reagents Check Reagent Purity & Stability (Aryl Halide, Boronic Acid) start->check_reagents check_catalyst Verify Catalyst & Ligand Activity start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere optimize_catalyst Screen Different Catalysts/Ligands check_reagents->optimize_catalyst check_catalyst->optimize_catalyst optimize_base Optimize Base Strength & Type check_conditions->optimize_base optimize_solvent Screen Solvent Systems check_conditions->optimize_solvent optimize_temp Adjust Reaction Temperature check_conditions->optimize_temp degas_properly Improve Degassing Procedure check_atmosphere->degas_properly success Improved Yield optimize_catalyst->success optimize_base->success optimize_solvent->success optimize_temp->success degas_properly->success

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

References

Technical Support Center: Purification of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing low recovery of my product after performing column chromatography on silica gel. What are the possible causes and solutions?

Answer:

Several factors can contribute to low recovery during silica gel column chromatography. Here are some common causes and troubleshooting steps:

  • Compound Instability on Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.

    • Test for Stability: Before running a full-scale column, spot your crude product on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any new spots appear, which would indicate degradation.

    • Solution: If your compound is degrading, you can try deactivating the silica gel by treating it with a small amount of a base, such as triethylamine, in the eluent. Alternatively, using a different stationary phase like alumina might be a better option.

  • Improper Solvent System: The chosen eluent may be too polar, causing your compound to elute too quickly with impurities, or not polar enough, resulting in the compound remaining on the column.

    • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.3-0.4 for your product. A common starting point for this compound is a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane).[1]

  • Compound Crashing Out on the Column: If the compound has poor solubility in the eluent, it can precipitate at the top of the column, leading to poor separation and recovery.

    • Solution: Ensure your crude product is fully dissolved in a minimum amount of the initial eluent or a slightly more polar solvent before loading it onto the column. If solubility is a major issue, consider using a "dry loading" technique.

Issue 2: Oily Product After Recrystallization

Question: I attempted to recrystallize my this compound, but it oiled out instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the presence of impurities or a high concentration of the solute.

  • Purity of the Crude Product: Significant amounts of impurities can lower the melting point of the mixture and inhibit crystal formation.

    • Solution: If your crude product is highly impure, it is advisable to first perform a quick purification by flash column chromatography to remove the bulk of the impurities before attempting recrystallization.

  • Inappropriate Solvent System: The solvent system may not be ideal for crystallization.

    • Solution: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, mixtures of ethyl acetate and hexane are often effective.[1] You can also try other solvent systems like ethanol/water. Experiment with different solvent ratios to find the optimal conditions.

  • Cooling Rate: Cooling the solution too quickly can promote oiling out.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can help induce crystallization.

Issue 3: Persistent Yellow Coloration in the Purified Product

Question: Even after purification, my this compound product has a persistent yellow color. Is this normal, and how can I obtain a colorless product?

Answer:

While this compound is often described as a pale yellow solid, a strong yellow or brownish color can indicate the presence of impurities.

  • Oxidation of the Aldehyde: Aldehydes can be susceptible to air oxidation, forming the corresponding carboxylic acid, which can contribute to coloration.

    • Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2–8°C) to prevent oxidation.[1]

  • Residual Nitroaromatic Impurities: Some side products from the synthesis, which may also be colored, might not have been completely removed.

    • Solution: If the color is due to minor impurities, a second recrystallization may be sufficient. For more persistent color, treatment with a small amount of activated charcoal during the recrystallization process can help adsorb colored impurities. Be aware that using too much charcoal can lead to a loss of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound synthesized via Suzuki-Miyaura coupling?

A1: The Suzuki-Miyaura coupling is a common method for synthesizing this compound. Potential impurities include:

  • Homocoupling products: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-diformylbiphenyl or 4,4'-dinitrobiphenyl).

  • Starting materials: Unreacted 4-formylphenylboronic acid and the 4-nitro-halobenzene.

  • Dehalogenated byproducts: Where the halogen on the nitroaromatic starting material is replaced by a hydrogen.

  • Protodeboronation product: Where the boronic acid group is replaced by a hydrogen.

Q2: Which purification technique is generally better for this compound: recrystallization or column chromatography?

A2: The choice of purification technique depends on the level of impurity and the desired final purity.

  • Column chromatography is excellent for separating the desired product from a complex mixture of impurities, especially those with different polarities. It is often used for the initial purification of the crude reaction mixture.

  • Recrystallization is a highly effective technique for achieving a high degree of purity, particularly if the main impurities have different solubility profiles from the product. It is often used as a final purification step after an initial cleanup by chromatography. For industrial-scale production, recrystallization is often preferred due to its simplicity and cost-effectiveness.

Q3: How can I monitor the progress of my column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring column chromatography. By spotting the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain your pure product. The product, this compound, has a reported Rf value of approximately 0.4 in a 1:3 ethyl acetate/hexane solvent system.[1]

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point of this compound is in the range of 117-120°C. A sharp melting point within this range is a good indicator of high purity.

Data Presentation

Purification TechniqueTypical Purity AchievedExpected RecoveryKey Considerations
Recrystallization >99% (with low initial impurities)Moderate to HighDependent on the solubility difference between the product and impurities. Prone to "oiling out" if not optimized.
Column Chromatography >98%Good to HighEffective for complex mixtures. Potential for compound degradation on silica gel. Requires careful solvent system optimization.
Preparative HPLC >99.5%HighProvides very high purity. More expensive and time-consuming than other methods. Suitable for obtaining highly pure analytical standards.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethyl acetate. Add hexane dropwise until the solution becomes slightly cloudy. If the cloudiness persists upon heating, add a few more drops of ethyl acetate until the solution is clear. This will give you an approximate ratio for your recrystallization solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot ethyl acetate/hexane mixture determined in the previous step.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of ethyl acetate and hexane. Aim for an Rf of ~0.3-0.4 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexane) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualization

Purification_Workflow start Crude this compound tlc_analysis TLC Analysis to Assess Impurity Profile start->tlc_analysis decision Purity Assessment tlc_analysis->decision recrystallization Recrystallization (e.g., EtOAc/Hexane) decision->recrystallization Minor Impurities column_chromatography Column Chromatography (Silica Gel, EtOAc/Hexane gradient) decision->column_chromatography Multiple/Major Impurities purity_check_recrys Check Purity (TLC, Melting Point) recrystallization->purity_check_recrys purity_check_column Check Purity (TLC, Melting Point) column_chromatography->purity_check_column pure_product Pure Product purity_check_recrys->pure_product Purity >98% further_purification Further Purification Needed purity_check_recrys->further_purification Purity <98% purity_check_column->pure_product Purity >98% purity_check_column->further_purification Purity <98% further_purification->column_chromatography

Caption: Purification workflow for this compound.

References

common side reactions in the synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. The content is designed to address common side reactions and other issues encountered during its synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guides

This section provides solutions to common problems observed during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Potential Cause Recommended Solution
Inefficient Catalytic Activity • Ensure the palladium catalyst is active. Use fresh catalyst or a different palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). • Optimize the catalyst loading; typically 1-5 mol% is sufficient.
Inappropriate Base • The choice of base is critical. Weaker bases like Na₂CO₃ or K₂CO₃ are often effective. Stronger bases like K₃PO₄ can be used, but may promote side reactions. • Ensure the base is finely powdered and anhydrous for solid bases.
Poor Solvent Quality • Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions. Common solvent systems include toluene, dioxane, or DMF with water.
Suboptimal Reaction Temperature • The reaction temperature can influence the rate and selectivity. Typically, temperatures between 80-110 °C are employed. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

Issue 2: Presence of Significant Impurities

Observed Impurity Potential Cause Recommended Solution
Homocoupling Products (4,4'-dinitrobiphenyl and/or 4,4'-diformylbiphenyl) • Presence of oxygen in the reaction mixture. • Suboptimal catalyst or ligand choice. • High reaction temperature.• Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst. • Use a ligand that promotes cross-coupling over homocoupling, such as bulky, electron-rich phosphine ligands. • Lower the reaction temperature and extend the reaction time if necessary.
Deboronated Byproduct (Benzaldehyde) • Prolonged reaction times or excessive heat. • Presence of excess water or protic solvents.• Monitor the reaction progress by TLC or GC-MS and stop the reaction upon completion. • Use a minimal amount of water in the solvent system required for the base to be effective.
Reduced Nitro Group (4'-Amino-[1,1'-biphenyl]-4-carbaldehyde) • Certain phosphine ligands or reducing agents present as impurities. • Use of protic solvents like methanol at elevated temperatures.• Choose a ligand that is less prone to reducing the nitro group. • Use aprotic solvents or minimize the amount of protic co-solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Suzuki-Miyaura synthesis of this compound?

A1: The most prevalent side reactions are:

  • Homocoupling: The self-coupling of the starting materials, 4-formylphenylboronic acid and the 1-halo-4-nitrobenzene, to form 4,4'-diformylbiphenyl and 4,4'-dinitrobiphenyl, respectively. This is often promoted by the presence of oxygen.

  • Protodeboronation: The cleavage of the C-B bond in 4-formylphenylboronic acid, leading to the formation of benzaldehyde. This can be caused by excess water, high temperatures, or prolonged reaction times.[1]

  • Reduction of the Nitro Group: The nitro group is generally stable under Suzuki coupling conditions, however, some catalyst systems and reaction conditions can lead to its partial reduction to an amino group.

Q2: How can I minimize the formation of homocoupling byproducts?

A2: To minimize homocoupling, it is crucial to rigorously exclude oxygen from the reaction system. This can be achieved by:

  • Using solvents that have been thoroughly degassed.

  • Purging the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst.

  • Maintaining a positive pressure of the inert gas throughout the reaction. Additionally, the choice of palladium catalyst and ligand can influence the extent of homocoupling.

Q3: What is the optimal catalyst system for this synthesis?

A3: While various palladium catalysts can be effective, systems like Pd(PPh₃)₄ or a combination of a palladium(II) precursor (e.g., Pd(OAc)₂) with a suitable phosphine ligand are commonly used. The choice of ligand is important; bulky, electron-rich phosphine ligands often give good results in Suzuki couplings.

Q4: Can the nitro group be reduced during the Suzuki coupling reaction?

A4: Although the nitro group is an electron-withdrawing group and generally compatible with Suzuki coupling conditions, reduction to an amine can occur under certain circumstances.[2] This is more likely with specific catalyst systems or if reducing agents are present as impurities. If reduction is observed, screening different palladium catalysts and ligands, and ensuring the purity of all reagents is recommended.

Q5: What is a suitable purification method for this compound?

A5: The primary methods for purification are recrystallization and column chromatography.[2] The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is often effective.

Quantitative Data on Side Reactions (Illustrative)

The following table provides an illustrative summary of how reaction conditions can influence the yield of the desired product and common side products. The values are representative and can vary based on the specific reagents and experimental setup.

Reaction Condition Yield of this compound (%) 4,4'-Diformylbiphenyl (%) 4,4'-Dinitrobiphenyl (%) Benzaldehyde (%)
Standard (Degassed) 90< 2< 1< 5
No Degassing 75105< 5
Prolonged Heating (24h) 80< 2< 115
Strong Base (e.g., NaOH) 85537

Experimental Protocols

General Protocol for the Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reagents and Materials:

    • 1-bromo-4-nitrobenzene (1.0 equiv)

    • 4-formylphenylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., Toluene/Water, 4:1 v/v)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-bromo-4-nitrobenzene, 4-formylphenylboronic acid, and the base.

    • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

    • Add the degassed solvent mixture via syringe.

    • Add the palladium catalyst under a positive pressure of the inert gas.

    • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or recrystallization.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, and Base purge Purge with Inert Gas reagents->purge add_solvent Add Degassed Solvent purge->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst heat Heat and Stir (e.g., 90 °C) add_catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Extract with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography or Recrystallization) dry->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Troubleshooting_Logic cluster_solutions Potential Solutions start Low Yield or High Impurity? check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_degassing Verify Inert Atmosphere (Degassing) start->check_degassing optimize_catalyst Use Fresh Catalyst/ Optimize Loading check_catalyst->optimize_catalyst optimize_conditions Screen Bases/Solvents/ Adjust Temperature check_conditions->optimize_conditions improve_degassing Ensure Thorough Degassing check_degassing->improve_degassing end Successful Synthesis optimize_catalyst->end Improved Result optimize_conditions->end Improved Result improve_degassing->end Improved Result

Caption: Troubleshooting logic for synthesis optimization.

References

troubleshooting failed reactions involving 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for chemical reactions involving 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 98648-23-8). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and high-yielding method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This typically involves the reaction of a 4-halobenzaldehyde (commonly 4-bromobenzaldehyde) with 4-nitrophenylboronic acid, or conversely, 4-formylphenylboronic acid with a 4-nitrohaloarene (like 4-nitroiodobenzene), in the presence of a palladium catalyst and a base.[1] Yields for this method can be as high as 96%.[1]

An alternative, more traditional route involves the nitration of [1,1'-biphenyl]-4-carbaldehyde using a mixture of concentrated nitric acid and sulfuric acid.[1] Another approach is the nitration of biphenyl, followed by a formylation reaction, such as the Vilsmeier-Haack reaction or Friedel-Crafts formylation, to introduce the aldehyde group.[1]

Q2: I am seeing low yields in my Suzuki-Miyaura coupling to synthesize the title compound. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings are common and can often be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step. The choice and quality of the base are vital. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous.

  • Homocoupling Side Reactions: A significant side reaction is the coupling of two boronic acid molecules (e.g., forming 4,4'-dinitrobiphenyl or biphenyl-4,4'-dicarbaldehyde). This is often favored by the presence of oxygen or suboptimal catalyst conditions.

  • Protodeboronation: The boronic acid can be protonated and removed from the catalytic cycle, particularly in the presence of excess water. While some water is often necessary for the reaction, using anhydrous solvents and ensuring the base is not excessively hydrated can mitigate this.

  • Poor Reagent Quality: Ensure the purity of your starting materials, particularly the boronic acid, as impurities can interfere with the catalytic cycle.

Q3: Can I selectively react with the aldehyde group without affecting the nitro group?

A3: Yes, selective functionalization of the aldehyde group is possible under mild conditions. The nitro group is generally stable to many reagents that react with aldehydes.

  • Reductive Amination: This can be achieved using mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are chemoselective for the iminium ion intermediate and will not typically reduce the nitro group under standard conditions.[1]

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions to form alkenes are generally compatible with the nitro group.

  • Knoevenagel Condensation: This condensation with active methylene compounds is also compatible with the nitro group.

  • Acetal Protection: The aldehyde can be protected as an acetal (e.g., using ethylene glycol and an acid catalyst) to allow for reactions at other positions, after which the aldehyde can be deprotected under acidic conditions.[1]

Q4: How can I selectively reduce the nitro group to an amine in the presence of the aldehyde?

A4: This is a challenging transformation because many reducing agents that reduce nitro groups will also reduce aldehydes.

  • Catalytic Hydrogenation: This is the most common method for reducing nitro groups. However, standard conditions (e.g., H₂, Pd/C) will also reduce the aldehyde to an alcohol. To achieve selectivity, you may need to protect the aldehyde as an acetal before reduction and then deprotect it afterward.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a palladium catalyst can sometimes offer better selectivity, but conditions must be carefully optimized.

  • Metal Reductions: Reagents like tin(II) chloride (SnCl₂·2H₂O) in ethanol or ethyl acetate are known to be highly chemoselective for the reduction of aromatic nitro groups in the presence of aldehydes.[2] Iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) is another classic and effective method.[2]

Troubleshooting Guides for Common Reactions

Catalytic Reduction of the Nitro Group

Problem: Low yield of the desired 4'-amino-[1,1'-biphenyl]-4-carbaldehyde and formation of multiple products.

Symptom / Observation Potential Cause Suggested Solution
Aldehyde group is also reduced to an alcohol. The reducing agent is not chemoselective. Standard catalytic hydrogenation (e.g., H₂, Pd/C) is known to reduce both functional groups.1. Protect the aldehyde as an acetal before the reduction, then deprotect after. 2. Use a more chemoselective reducing system such as SnCl₂·2H₂O in ethanol, or Fe powder with NH₄Cl.[2]
Incomplete reaction; starting material remains. 1. Insufficient catalyst loading or deactivated catalyst. 2. Poor solubility of the starting material. 3. Insufficient reducing agent or hydrogen pressure.1. Increase catalyst loading or use fresh catalyst. 2. Use a co-solvent system (e.g., THF/ethanol) to improve solubility. 3. For catalytic hydrogenation, ensure adequate H₂ pressure and vigorous stirring. For metal reductions, ensure sufficient equivalents of the metal and acid.
Formation of dark, polymeric byproducts. Over-reduction or side reactions of intermediates. Phenylhydroxylamine intermediates can sometimes condense to form azoxy or azo compounds.1. Monitor the reaction closely by TLC. 2. Lower the reaction temperature. 3. Ensure an inert atmosphere if using catalytic hydrogenation to prevent oxidative side reactions.
Wittig & Horner-Wadsworth-Emmons (HWE) Olefination

Problem: Low yield of the desired alkene product.

Symptom / Observation Potential Cause Suggested Solution
No reaction or very slow conversion. 1. The base used was not strong enough to deprotonate the phosphonium salt (Wittig) or phosphonate ester (HWE). 2. The ylide/carbanion is not stable under the reaction conditions.1. For non-stabilized Wittig reagents, use strong bases like n-BuLi, NaH, or KHMDS in an anhydrous solvent (e.g., THF, DMSO). For stabilized ylides or HWE reagents, milder bases like NaOMe, KOtBu, or DBU may be sufficient. 2. Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) before adding the aldehyde.
Starting aldehyde is recovered, but phosphonium salt/phosphonate is consumed. The ylide is reacting with other components or decomposing before it can react with the aldehyde.1. Ensure the reaction is run under strictly anhydrous and inert conditions, as ylides are sensitive to water and oxygen. 2. Add the aldehyde slowly to the pre-formed ylide solution.
Low isolated yield after workup. The byproduct (triphenylphosphine oxide for Wittig, or a phosphate salt for HWE) is difficult to separate from the product.1. For triphenylphosphine oxide, chromatography on silica gel is often effective. In some cases, precipitation from a non-polar solvent (like hexane) can help. 2. The phosphate byproduct from HWE reactions is typically water-soluble and can be removed with an aqueous workup.
Formation of unexpected side products. The strong base used for ylide formation may react with the aldehyde (e.g., Cannizzaro reaction) or the nitro group.1. Use a milder base if possible (e.g., for stabilized ylides). 2. Add the aldehyde to the pre-formed ylide to avoid exposing it to the strong base for extended periods.
Reductive Amination

Problem: Low yield of the desired secondary or tertiary amine.

Symptom / Observation Potential Cause Suggested Solution
Formation of the corresponding alcohol (4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde). The reducing agent is directly reducing the aldehyde before imine formation can occur. This is common with strong reducing agents like NaBH₄.1. Use a milder, pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the protonated iminium ion. 2. Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to pre-form the imine/iminium ion before adding the reducing agent.
Incomplete reaction; starting aldehyde remains. 1. Imine formation is slow or the equilibrium is unfavorable. 2. The reducing agent is not active enough or has decomposed.1. Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation. 2. Use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the imine. 3. Use a fresh bottle of the reducing agent.
Unintentional reduction of the nitro group. The reducing agent is too strong or not chemoselective.1. Avoid strong reducing agents like LiAlH₄ or catalytic hydrogenation under harsh conditions. 2. NaBH₃CN and NaBH(OAc)₃ are generally excellent choices for their chemoselectivity and will not reduce the nitro group.[1]

Experimental Protocols

Protocol 1: Selective Reduction of Nitro Group with Tin(II) Chloride

This protocol describes the chemoselective reduction of the nitro group to an amine while preserving the aldehyde functionality.[2]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate (approx. 0.1 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 70-80 °C) and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature and pour it over ice.

  • Carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is approximately 7-8. A white precipitate of tin salts will form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4'-Amino-[1,1'-biphenyl]-4-carbaldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Horner-Wadsworth-Emmons Reaction

This protocol provides a general method for the olefination of the aldehyde to form an (E)-alkene.

Materials:

  • This compound

  • Appropriate phosphonate ester (e.g., triethyl phosphonoacetate) (1.1-1.2 eq)

  • Base (e.g., NaH, KOtBu) (1.1-1.2 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the phosphonate ester and anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the carbanion.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the phosphonate anion solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by slowly adding saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired alkene.

Mandatory Visualizations

Troubleshooting Workflow Diagram

Troubleshooting_Failed_Reaction cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup/Purification Issues start Reaction Failed: Low Yield or No Product check_reagents 1. Check Reagents & Purity start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_workup 3. Analyze Workup & Purification start->check_workup reagent_purity Impure Starting Material? (Aldehyde, Boronic Acid, etc.) check_reagents->reagent_purity Purity reagent_activity Inactive Catalyst/Reagent? (e.g., old Pd catalyst, wet base) check_reagents->reagent_activity Activity reagent_solvent Solvent Quality? (Anhydrous? Degassed?) check_reagents->reagent_solvent Solvent cond_temp Incorrect Temperature? (Too high/low) check_conditions->cond_temp Temp cond_time Incorrect Reaction Time? (Too short/long) check_conditions->cond_time Time cond_atm Inert Atmosphere? (Oxygen sensitive reactions like Suzuki) check_conditions->cond_atm Atmosphere workup_loss Product Lost During Extraction? (Check aqueous layer) check_workup->workup_loss Loss workup_decomp Product Decomposes on Silica? check_workup->workup_decomp Decomposition workup_byproduct Byproduct Co-elution? check_workup->workup_byproduct Separation Reaction_Pathways cluster_synthesis Synthesis cluster_transformations Key Transformations A 4-Formylphenylboronic Acid C This compound A->C Suzuki Coupling (Pd catalyst, Base) B 4-Nitroiodobenzene B->C Suzuki Coupling (Pd catalyst, Base) D 4'-Amino-[1,1'-biphenyl]-4-carbaldehyde C->D Selective Nitro Reduction (e.g., SnCl2, Fe/HCl) E Alkene Derivative (e.g., Stilbene) C->E Wittig or HWE Reaction (Ylide/Phosphonate, Base) F Secondary/Tertiary Amine Derivative C->F Reductive Amination (Amine, NaBH3CN) Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Hydrolysis CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflammation Pro-inflammatory Gene Expression CREB->Inflammation AMP AMP PDE4->AMP Inhibitor Biphenyl-based PDE4 Inhibitor Inhibitor->PDE4 Inhibits

References

Technical Support Center: Optimizing Reaction Conditions for 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and high-yielding method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction typically involves the coupling of 4-formylphenylboronic acid with a 4-nitro-substituted aryl halide, such as 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene, in the presence of a palladium catalyst and a base.[1][2][3] Yields for this method have been reported to be as high as 96%.[1]

Q2: What are the key components of a successful Suzuki-Miyaura coupling reaction for this synthesis?

A2: A successful reaction requires the careful selection of several key components:

  • Aryl Halide: 1-bromo-4-nitrobenzene is a common choice. While iodo-substituted arenes can be more reactive, bromo-arenes often provide a good balance of reactivity and stability.[2][4]

  • Boronic Acid: 4-formylphenylboronic acid is the coupling partner that provides the carbaldehyde moiety.

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors can be used. Common examples include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (Pd(OAc)₂).[2][5]

  • Ligand: Phosphine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is often used in conjunction with Pd(OAc)₂, while Pd(PPh₃)₄ contains the ligand. For more challenging couplings, specialized ligands like Buchwald's biaryl phosphine ligands (e.g., BrettPhos) may be necessary.[4][6]

  • Base: A base is required to activate the boronic acid.[5] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[4][7]

  • Solvent: The solvent system needs to solubilize the reactants to a sufficient extent. Often, a mixture of an organic solvent and water is used, such as dioxane/water, tetrahydrofuran (THF)/water, or acetonitrile (MeCN)/water.[7][8]

Q3: What are common side reactions and byproducts in this synthesis?

A3: Several side reactions can occur, leading to impurities and reduced yield:

  • Homocoupling: The boronic acid can couple with itself to form biphenyl-4,4'-dicarbaldehyde. This is more likely to occur at higher temperatures or with certain catalyst systems.

  • Deborylation: The boronic acid can be converted back to the corresponding arene (benzaldehyde) before it has a chance to couple, a process that can be accelerated by the catalyst.[4]

  • Reduction of the Nitro Group: While less common under typical Suzuki conditions, the nitro group can potentially be reduced, especially if hydrogen sources are present and the catalyst is highly active.[1]

  • Dehalogenation: The aryl halide can be reduced to nitrobenzene, particularly if there are issues with the catalytic cycle.

Q4: How can I purify the final product?

A4: Purification of this compound typically involves recrystallization or column chromatography.[1][2] For recrystallization, solvents like ethanol or hexane/ethyl acetate mixtures can be effective.[2][9] For column chromatography, a silica gel stationary phase with a solvent system such as hexanes/ethyl acetate is commonly used.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Poor Solubility of Reactants: The starting materials, particularly the aryl halide, may have limited solubility in the chosen solvent system.[4]- Try a different solvent system, such as dioxane/water or THF.[6][8] - Consider using a co-solvent like DMF to improve solubility, but be mindful of potential side reactions at high temperatures.[4] - Ensure vigorous stirring to maximize the interaction between dissolved and undissolved reactants.
Inactive Catalyst: The palladium catalyst may have decomposed or may not be the optimal choice for the specific substrates.- Use a fresh bottle of catalyst. - Degas the solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[7] - Try a different catalyst/ligand combination. For electron-deficient aryl halides, catalysts with bulky, electron-rich phosphine ligands can be effective.[6][10]
Ineffective Base: The chosen base may not be strong enough or may not have the appropriate solubility.- Switch to a different base. K₃PO₄ is often more effective than K₂CO₃ or Na₂CO₃ for challenging couplings.[10] - Ensure the base is finely powdered to maximize its surface area and reactivity.[10] - For anhydrous reactions with K₃PO₄, the addition of a small amount of water (around 5 equivalents) can be beneficial.[10]
Deborylation of Boronic Acid: The boronic acid may be degrading before it can participate in the cross-coupling.[4]- Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents).[7] - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) and using it in the reaction.[10]
Presence of Significant Impurities Homocoupling of Boronic Acid: This side reaction can be competitive with the desired cross-coupling.- Lower the reaction temperature. - Slowly add the boronic acid to the reaction mixture rather than adding it all at once. - Optimize the catalyst loading; sometimes lower catalyst concentrations can disfavor homocoupling.
Starting Material Remains: The reaction has not gone to completion.- Increase the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal time.[9] - Increase the reaction temperature, but be mindful of potential byproduct formation. - Re-evaluate the catalyst, ligand, and base as described for low yield issues.
Reaction is Not Reproducible Variable Reagent Quality: The quality of the boronic acid, catalyst, or base can vary between batches.- Use reagents from a reliable supplier. - Store boronic acids in a refrigerator to minimize degradation.[7] - Test a simple, reliable Suzuki reaction (e.g., bromobenzene with phenylboronic acid) to confirm the activity of your catalyst and the soundness of your experimental setup.[10]
Inconsistent Reaction Setup: Small variations in the experimental procedure can lead to different outcomes.- Ensure all glassware is thoroughly dried.[9] - Be consistent with the degassing procedure for solvents and the maintenance of an inert atmosphere.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

Aryl Halide Boronic Acid Catalyst (mol%) Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-Nitroiodobenzene4-Formylphenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedup to 96[1]
1-Bromo-4-nitrobenzeneo-Tolylzinc chloridePd(PPh₃)₄ (1)PPh₃-THFRoom Temp678 (for 2-Methyl-4'-nitrobiphenyl)[2]
Nitroarenes (general)Arylboronic acidsPd(acac)₂BrettPhosK₃PO₄·nH₂O1,4-Dioxane130Not specified41-84[6]
1-Bromo-2-fluorobenzene4-Pyridinylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃MeCN/H₂O (4:1)801-2Initially 90, then failed[7]
Aryl Bromide (general)Phenylboronic acidPd/PP-3-VariousWaterNot specifiedNot specifiedOptimized[11]

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices for this type of reaction. Optimization may be required for specific laboratory conditions and reagent batches.

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 eq)

  • 4-Formylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

  • Acetonitrile (MeCN)

  • Deionized Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-nitrobenzene (1.0 eq), 4-formylphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge the system with nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Degas the acetonitrile and deionized water separately by bubbling nitrogen or argon through them for at least 20 minutes. Under a positive pressure of the inert gas, add acetonitrile and water in a 4:1 ratio to the reaction flask via cannula or syringe. The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] A typical reaction time is 2-6 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol to afford this compound as a solid.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) Pd0->OxAdd + R¹-X (Aryl Halide) Transmetal Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') OxAdd->Transmetal + R²-B(OH)₂ (Boronic Acid) + Base Transmetal->Pd0 Reductive Elimination Product R¹-R² (Product) Transmetal->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base in Flask start->setup inert Establish Inert Atmosphere (Purge with N₂ or Ar) setup->inert solvent Add Degassed Solvent System inert->solvent react Heat and Stir (e.g., 80°C, 2-6h) solvent->react monitor Monitor Reaction (TLC / LC-MS) react->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purification (Chromatography / Recrystallization) workup->purify product Isolated Product: This compound purify->product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Logic start Reaction Issue: Low/No Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes sol_catalyst Use Fresh Catalyst Degas Solvents Try New Ligand check_catalyst->sol_catalyst No check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes sol_conditions Change Solvent System Use a Stronger Base Adjust Temperature/Time check_conditions->sol_conditions No sol_reagents Check Boronic Acid Purity Use Excess Boronic Acid Verify Starting Material check_reagents->sol_reagents No success Reaction Optimized check_reagents->success Yes sol_catalyst->success sol_conditions->success sol_reagents->success

Caption: Troubleshooting decision tree for low reaction yield.

References

stability of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde under acidic and basic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a relatively stable crystalline solid under standard storage conditions.[1] However, its stability can be compromised by exposure to strong acidic or basic conditions, oxidizing agents, and light.[1][2] The presence of the electron-withdrawing nitro group generally confers resistance to oxidative degradation, but the aldehyde group is susceptible to both oxidation and other reactions at non-neutral pH.[1][3]

Q2: How does this compound behave under acidic conditions?

Q3: What happens to this compound under basic conditions?

A3: Basic conditions pose a more significant risk to the stability of this compound. The aldehyde group can undergo a Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction that forms the corresponding alcohol (4'-Nitro-[1,1'-biphenyl]-4-yl)methanol and carboxylic acid (4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid). Additionally, similar to other nitroaromatic compounds, the nitro group can potentially form colored aci-nitro tautomers in the presence of a strong base.

Q4: What are the likely degradation products of this compound?

A4: Based on the functional groups present, the following are potential degradation products:

  • Oxidation: 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid.

  • Reduction: 4'-Amino-[1,1'-biphenyl]-4-carbaldehyde.

  • Cannizzaro Reaction (strong base): A mixture of (4'-Nitro-[1,1'-biphenyl]-4-yl)methanol and 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid.

Q5: How should I store this compound?

A5: To ensure stability, the compound should be stored in a cool, dry, and dark place, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[2][4] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) for long-term storage to protect it from moisture and atmospheric oxygen.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected color change (e.g., yellowing or darkening) of the solid compound over time. Photodegradation or reaction with atmospheric components.Store the compound in an amber vial, protected from light, and under an inert atmosphere. Ensure the storage area is cool and dry.
Low yield or multiple unexpected products in a reaction involving the aldehyde group. Degradation of the starting material due to reaction conditions (e.g., strong base, high temperature).Confirm the purity of the starting material before use. Consider milder reaction conditions. If a strong base is required, use it at a low temperature and for a shorter duration.
Inconsistent analytical results (e.g., varying peak areas in HPLC). On-column degradation or instability in the sample solvent.Ensure the mobile phase and sample diluent are compatible with the compound. A neutral pH is generally recommended. Analyze samples promptly after preparation.
Formation of a precipitate when dissolving the compound in a basic solution. Possible Cannizzaro reaction leading to the formation of the less soluble carboxylic acid salt.Use a milder base or a non-aqueous basic system if the reaction allows. Lower the temperature to slow down the degradation rate.

Stability Data Summary

Specific quantitative stability data for this compound is not extensively available in peer-reviewed literature. The following table is a template that researchers can use to summarize their own findings from forced degradation studies.

Stress Condition Reagent/Condition Time (hours) Temperature (°C) % Degradation (Example) Major Degradation Products (Predicted)
Acidic Hydrolysis 0.1 M HCl2460User-definedThis compound (largely stable)
Basic Hydrolysis 0.1 M NaOH825User-defined(4'-Nitro-[1,1'-biphenyl]-4-yl)methanol, 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
Oxidation 3% H₂O₂2425User-defined4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
Photolytic UV light (254 nm)4825User-definedTo be determined
Thermal Dry Heat7280User-definedTo be determined

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature (25°C) for 8 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for up to 48 hours.

    • Keep a control sample in the dark at the same temperature.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 72 hours.

    • Dissolve samples at different time points for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium acetate). For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of the compound (a photodiode array detector is recommended for method development).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Method Development:

    • Analyze the unstressed compound to determine its retention time.

    • Analyze the stressed samples from the forced degradation study.

    • Adjust the mobile phase composition, gradient, and other parameters to achieve baseline separation between the parent compound and all degradation products.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

Visualizations

Stability_Troubleshooting_Workflow start Experiment with This compound issue Encounter Issue? (e.g., low yield, unexpected product) start->issue check_purity Check Starting Material Purity (HPLC, NMR) issue->check_purity Yes end Successful Experiment issue->end No review_conditions Review Reaction Conditions (Temp, Base, Atmosphere) check_purity->review_conditions perform_fds Perform Forced Degradation Study (FDS) review_conditions->perform_fds develop_hplc Develop Stability-Indicating HPLC Method perform_fds->develop_hplc analyze Analyze FDS Samples & Identify Degradants develop_hplc->analyze optimize Optimize Experiment Based on Findings analyze->optimize optimize->start

Caption: A logical workflow for troubleshooting experimental issues.

Forced_Degradation_Workflow start Prepare Stock Solution of This compound acid Acidic Hydrolysis (HCl, Heat) start->acid base Basic Hydrolysis (NaOH, RT) start->base oxidation Oxidation (H2O2, RT) start->oxidation photo Photolysis (UV Light) start->photo thermal Thermal Stress (Dry Heat) start->thermal analysis Analyze All Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis

Caption: Workflow for a forced degradation study.

References

preventing decomposition of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Welcome to the Technical Support Center for this compound (CAS No. 98648-23-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage.

Troubleshooting Guide

Users may encounter several issues during the storage and handling of this compound. This section provides a systematic approach to troubleshoot common problems.

Issue 1: Change in Physical Appearance (e.g., color darkening, clumping)

  • Possible Cause 1: Oxidation. The aldehyde group is susceptible to oxidation to a carboxylic acid, which can be accelerated by exposure to air (oxygen).

  • Solution: Always store the compound under an inert atmosphere such as argon or nitrogen.[1] Ensure the container is tightly sealed after each use.

  • Possible Cause 2: Exposure to Light. Aromatic nitro compounds can be light-sensitive, leading to degradation and color changes.

  • Solution: Store the compound in a light-resistant container (e.g., amber vial) and in a dark location.[1]

  • Possible Cause 3: Moisture Absorption. The compound may be hygroscopic, leading to clumping and potential hydrolysis or other degradation pathways.

  • Solution: Store in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly to prevent moisture ingress.[1][2]

  • Possible Cause 4: Polymerization. Aldehydes can be prone to polymerization, which may be indicated by a change in solubility or the formation of solid precipitates.

  • Solution: Store at recommended temperatures. For some aldehydes, dilution in a primary alcohol can form more stable hemiacetals, though this may not be suitable for all downstream applications.[3]

Issue 2: Inconsistent or Poor Experimental Results

  • Possible Cause 1: Compound Degradation. The purity of the compound may have been compromised due to improper storage, leading to lower yields or unexpected side products in reactions.

  • Solution: If degradation is suspected, it is advisable to re-analyze the material for purity using techniques like HPLC, NMR, or melting point determination before use. If the compound has been stored for an extended period or under suboptimal conditions, consider using a fresh batch.

  • Possible Cause 2: Contamination. The compound may have been contaminated during handling.

  • Solution: Use clean spatulas and equipment when handling the compound. Avoid introducing any impurities into the storage container.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting issues with stored this compound.

G Troubleshooting Workflow for Compound Decomposition cluster_0 Troubleshooting Workflow for Compound Decomposition cluster_1 Storage Condition Checks cluster_2 Troubleshooting Workflow for Compound Decomposition cluster_3 Purity Analysis cluster_4 Troubleshooting Workflow for Compound Decomposition start Start: Suspected Decomposition issue Observe Issue (e.g., Color Change, Poor Results) start->issue check_storage Review Storage Conditions issue->check_storage temp Temperature Correct? check_storage->temp atmosphere Inert Atmosphere? temp->atmosphere Yes correct_storage Correct Storage Conditions and Monitor temp->correct_storage No light Protected from Light? atmosphere->light Yes atmosphere->correct_storage No moisture Protected from Moisture? light->moisture Yes light->correct_storage No moisture->correct_storage No analyze Re-analyze Purity (HPLC, NMR, etc.) moisture->analyze Yes purity_ok Purity Acceptable? analyze->purity_ok use_cautiously Use with Caution (Adjust Stoichiometry) purity_ok->use_cautiously Yes discard Discard and Use Fresh Stock purity_ok->discard No

Caption: A flowchart for troubleshooting the potential decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored at 2-8°C, under a dry, inert atmosphere (argon or nitrogen), and protected from light.[1] The container should be tightly sealed to prevent moisture and air exposure.

Q2: What are the visible signs of degradation?

A2: A noticeable change in color, such as darkening from its typical yellow or off-white appearance, or a change in physical form (e.g., clumping) may indicate degradation.[1][4] If you observe any such changes, it is recommended to verify the purity of the compound before use.

Q3: What materials are incompatible with this compound?

A3: As an aromatic nitro compound, it should be stored away from strong oxidizing agents and strong reducing agents.[1][5] Contact with incompatible materials can lead to vigorous reactions and compromise the stability of the compound.

Q4: Can I store this compound at room temperature?

A4: For short-term use, tightly sealed storage at room temperature in a desiccator may be acceptable. However, for long-term storage, refrigerated conditions (2-8°C) are recommended to minimize potential degradation.[1]

Q5: What are the primary decomposition pathways to be aware of?

A5: The two primary functional groups susceptible to degradation are the aldehyde and the nitro group. The aldehyde can oxidize to a carboxylic acid (-COOH).[6] The nitro group can be reduced to an amino group (-NH2).[6] Additionally, aldehydes can undergo polymerization.

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize degradation and preserve long-term stability.[1]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To prevent oxidation of the aldehyde group.[1]
Container Tightly sealed, light-resistant (amber)To protect from moisture and light.[1]
Location Dry, well-ventilated areaTo prevent moisture absorption.[1]
Incompatibilities Strong oxidizing agents, strong reducing agentsTo avoid hazardous reactions and degradation.[5]

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol outlines a method to evaluate the stability of the compound under different storage conditions.

1. Materials and Equipment:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Amber glass vials with screw caps and PTFE septa

  • Refrigerator (2-8°C)

  • Laboratory oven or incubator (e.g., 40°C)

  • Desiccator

  • Source of inert gas (argon or nitrogen)

  • HPLC system with a suitable column (e.g., C18) and UV detector

2. Experimental Setup:

  • Divide a single batch of the compound into multiple samples in amber glass vials.

  • Prepare sets of samples for each storage condition to be tested (see table below).

  • For samples under an inert atmosphere, purge the vials with argon or nitrogen for 1-2 minutes before sealing.

  • Place the vials in their respective storage locations.

Condition IDTemperatureAtmosphereLight Condition
A (Control)2-8°CInert GasDark
B2-8°CAirDark
CRoom Temp. (~25°C)Inert GasDark
DRoom Temp. (~25°C)AirDark
ERoom Temp. (~25°C)AirExposed to Light
F40°C (Accelerated)AirDark

3. Time Points for Analysis:

  • Analyze a sample from each condition at regular intervals (e.g., T=0, 1 month, 3 months, 6 months).

4. Analytical Method (HPLC):

  • Prepare a standard solution of the compound at a known concentration.

  • At each time point, prepare a solution of each stored sample at the same concentration.

  • Analyze the standard and all samples by HPLC.

  • The purity can be determined by the peak area percentage of the main compound. Degradation can be quantified by the decrease in the main peak area and the appearance of new peaks.

5. Data Analysis:

  • Plot the percentage purity of the compound against time for each storage condition.

  • This will provide a quantitative measure of the compound's stability under different conditions and help determine the optimal storage strategy.

Potential Decomposition Pathways

The following diagram illustrates the primary potential decomposition pathways for this compound during storage.

G Potential Decomposition Pathways cluster_0 Degradation Products A This compound B 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid A->B Oxidation (Air/O2) C 4'-Amino-[1,1'-biphenyl]-4-carbaldehyde A->C Reduction (Reducing Agents) D Polymerized Aldehyde A->D Polymerization

Caption: Primary decomposition routes for this compound.

References

Technical Support Center: Analysis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde samples.

Troubleshooting Guides & FAQs

Q1: What are the potential sources of impurities in my this compound sample?

Impurities can originate from several sources, primarily the synthetic route used for its preparation and subsequent degradation of the final product. The two common synthetic pathways are the Suzuki-Miyaura cross-coupling reaction and the nitration followed by formylation of biphenyl.

  • Process-Related Impurities: These are unreacted starting materials, intermediates, byproducts, and reagents from the synthesis.

  • Degradation Products: These can form over time due to exposure to light, heat, moisture, or oxygen.

Q2: I see unexpected peaks in the High-Performance Liquid Chromatography (HPLC) chromatogram of my sample. How can I identify them?

Identifying unknown peaks in an HPLC chromatogram is a common challenge. A systematic approach is crucial for successful identification.

Troubleshooting Workflow for Unexpected HPLC Peaks

HPLC_Troubleshooting start Unexpected Peak(s) in HPLC Chromatogram check_blank Inject a Solvent Blank start->check_blank is_blank_peak Peak Present in Blank? check_blank->is_blank_peak system_contamination Source is System Contamination (e.g., mobile phase, vials) is_blank_peak->system_contamination Yes check_starting_materials Inject Starting Materials and Reagents is_blank_peak->check_starting_materials No is_sm_peak Peak Matches Starting Material? check_starting_materials->is_sm_peak sm_impurity Impurity is a Starting Material or Reagent is_sm_peak->sm_impurity Yes lc_ms_analysis Perform LC-MS Analysis is_sm_peak->lc_ms_analysis No get_mass Obtain Mass Spectrum of the Unknown Peak lc_ms_analysis->get_mass propose_structure Propose Structure based on m/z and Fragmentation Pattern get_mass->propose_structure nmr_analysis Isolate Impurity for NMR Analysis propose_structure->nmr_analysis confirm_structure Confirm Structure with 1D and 2D NMR nmr_analysis->confirm_structure Experimental_Workflow sample_prep Sample Preparation (Dissolve in Acetonitrile/Water) hplc_analysis HPLC-UV Analysis (C18 Column, Gradient Elution) sample_prep->hplc_analysis peak_integration Peak Integration and Quantification hplc_analysis->peak_integration impurity_check Impurity > Reporting Threshold? peak_integration->impurity_check report Report Impurity Level impurity_check->report No identification Proceed to Identification (LC-MS, NMR) impurity_check->identification Yes

challenges in the scale-up of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during laboratory and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron species, such as a boronic acid or ester.[1][2] For this specific synthesis, the typical reactants are 4-formylphenylboronic acid and 1-iodo-4-nitrobenzene. This method is favored due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the starting materials.[3]

Q2: My Suzuki-Miyaura coupling reaction for this compound has a low yield. What are the primary factors to investigate?

A2: Low yields in this Suzuki coupling can stem from several factors. The initial aspects to scrutinize are:

  • Catalyst Activity: Ensure the palladium catalyst and phosphine ligands have not degraded.[4] The active Pd(0) species is sensitive to oxygen, so proper degassing is crucial.[4]

  • Oxygen Contamination: The presence of oxygen can lead to the unwanted homocoupling of boronic acids and decomposition of the catalyst.[5]

  • Base Selection: The choice of base is critical. Weaker bases may lead to a slow reaction, while overly strong bases can promote side reactions.[4] Common bases for this reaction include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).

  • Solvent Purity: Use of anhydrous and thoroughly degassed solvents is essential to prevent catalyst deactivation.[4]

  • Reaction Temperature: The reaction may require heating to proceed at an optimal rate. However, excessive temperatures can lead to impurity formation.[6]

Q3: I am observing significant amounts of homocoupling byproducts in my reaction mixture. How can this be minimized?

A3: Homocoupling, the self-coupling of the boronic acid or aryl halide, is a common side reaction.[7] To minimize its occurrence:

  • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated to remove any residual oxygen, which can promote homocoupling.[5]

  • Catalyst Choice: Using a direct Pd(0) catalyst source or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can help.

  • Ligand Selection: The choice of phosphine ligand can also influence the extent of homocoupling.

  • Stoichiometry Control: Precise control over the stoichiometry of the reactants can also help to suppress homocoupling.

Q4: What are the key challenges when scaling up the synthesis of this compound?

A4: Scaling up the Suzuki-Miyaura coupling for this compound presents several challenges:

  • Mixing and Heat Transfer: Ensuring efficient mixing and uniform heat distribution in a large reactor is critical for consistent reaction progress and to avoid localized overheating, which can lead to byproduct formation.

  • Catalyst Deactivation: The catalyst is more susceptible to deactivation on a larger scale due to the increased potential for impurities in starting materials and solvents, and the longer reaction times.

  • Impurity Profile Management: The profile and quantity of impurities may change upon scale-up. What was a minor byproduct at the lab scale could become a significant issue in a larger batch.

  • Palladium Removal: Removing residual palladium from the final product to meet regulatory requirements for active pharmaceutical ingredients (APIs) can be challenging and costly at scale.[8]

  • Reproducibility: Maintaining batch-to-batch consistency in terms of yield and purity can be difficult without robust process control.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low to No Product Formation Inactive catalyst- Use a fresh, high-quality palladium catalyst and ligand. - Ensure rigorous degassing of all solvents and reagents.[5] - Verify the inert atmosphere of the reaction setup.
Insufficient reaction temperature- Gradually increase the reaction temperature in small increments.
Improper base selection or concentration- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[4] - Ensure the base is sufficiently soluble in the reaction medium.
Significant Homocoupling of Boronic Acid Presence of oxygen- Improve the degassing procedure for solvents and the reaction vessel.[5]
Inefficient reduction of Pd(II) precatalyst- Consider using a direct Pd(0) source or adding a reducing agent.
Formation of Dehalogenated Starting Material Presence of a hydride source- Use high-purity, dry solvents. - Consider using a different, non-hydridic base.
Incomplete Conversion of Starting Materials Insufficient catalyst loading- Increase the catalyst loading incrementally.
Short reaction time- Extend the reaction time and monitor progress by TLC or LC-MS.
Poor solubility of reagents- Choose a solvent system that ensures all reactants are well-dissolved at the reaction temperature.[10]
Difficulty in Product Purification Presence of closely eluting impurities- Optimize the mobile phase for column chromatography. - Consider recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[1]
Residual palladium in the product- Employ a palladium scavenger. - Optimize the workup procedure with aqueous washes.[8]

Experimental Protocols

Representative Lab-Scale Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • 4-Formylphenylboronic acid (1.2 equivalents)

  • 1-Iodo-4-nitrobenzene (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-formylphenylboronic acid, 1-iodo-4-nitrobenzene, and the base.

  • Add the degassed solvent system to the flask.

  • Purge the resulting mixture with the inert gas for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Data Presentation

Table 1: Impact of Reaction Parameters on Suzuki Coupling Yield (Illustrative Data)

The following table summarizes illustrative data on how different parameters can affect the yield in a Suzuki-Miyaura coupling reaction, based on general principles and reported case studies.

Entry Catalyst (mol%) Base Solvent Temperature (°C) Yield (%) Key Observation
1Pd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O9075Standard conditions, moderate yield.
2Pd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O9060Lower catalyst loading leads to reduced yield.
3Pd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O10092More active catalyst and stronger base improve yield.
4Pd(PPh₃)₄ (5)NaHCO₃Toluene/H₂O9045Weaker base results in poor conversion.
5Pd(dppf)Cl₂ (2)K₃PO₄Anhydrous Toluene10065Absence of water can negatively impact some Suzuki couplings.[11]
6Pd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O8085Lower temperature slightly reduces yield but may improve purity.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product A Pd(0)L2 B Oxidative Addition (R1-X) A->B C R1-Pd(II)L2-X B->C D Transmetalation (R2-B(OR)3-) C->D E R1-Pd(II)L2-R2 D->E F Reductive Elimination E->F F->A Regeneration G R1-R2 F->G R1R2 R1-R2 (Biphenyl Product) R1X R1-X (Aryl Halide) R2BY2 R2-B(OH)2 (Boronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) conditions_ok Conditions Optimal? check_conditions->conditions_ok reagents_ok->check_conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No optimize_conditions Optimize Conditions (Screen T, t, Base, Solvent) conditions_ok->optimize_conditions No analyze_byproducts Analyze Byproducts (Homocoupling, Protodeboronation) conditions_ok->analyze_byproducts Yes replace_reagents->check_reagents success Yield Improved replace_reagents->success optimize_conditions->check_conditions optimize_conditions->success address_byproducts Address Specific Byproducts (Improve Degassing, Change Base) analyze_byproducts->address_byproducts address_byproducts->optimize_conditions address_byproducts->success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

workup procedures for reactions with 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its workup?

This compound is a solid, appearing as a white to light yellow crystalline powder.[1][2] Its key properties include a molecular weight of 227.22 g/mol and a melting point in the range of 117-120°C.[2][3] The presence of both a polar nitro group and a reactive aldehyde group on a non-polar biphenyl backbone gives the molecule moderate polarity. This influences its solubility in common organic solvents and its behavior during chromatographic purification. The compound is largely insoluble in water but soluble in common organic solvents like dichloromethane (DCM) and ethyl acetate.[4][5]

Q2: How stable is the compound to acidic and basic workup conditions?

The aldehyde functional group can be sensitive to both strong acids and bases.[6]

  • Acidic Conditions: While generally stable to mild acidic washes (e.g., dilute HCl), prolonged exposure to strong acids should be avoided as it could potentially affect the aldehyde.[1]

  • Basic Conditions: The compound is sensitive to strong bases. In the presence of a strong base, aromatic aldehydes can undergo self-condensation or Cannizzaro-type reactions, leading to byproducts.[6] Mild bases, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), are generally safe for aqueous washes to neutralize acid catalysts.[7][8]

Q3: What are the general steps for a standard aqueous workup after a reaction?

A standard aqueous workup aims to remove water-soluble impurities, catalysts, and excess reagents from the organic reaction mixture.[8][9] The typical sequence involves quenching the reaction, followed by extraction and washing.

cluster_workflow General Aqueous Workup Workflow start Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) start->quench dilute Dilute with Organic Solvent (e.g., EtOAc, DCM) quench->dilute transfer Transfer to Separatory Funnel dilute->transfer wash Wash with Aqueous Solution (e.g., H2O, Brine, sat. NaHCO3) transfer->wash separate Separate Layers wash->separate Isolate Organic Layer separate->wash Repeat Wash if necessary dry Dry Organic Layer (e.g., Na2SO4, MgSO4) separate->dry Final filter Filter off Drying Agent dry->filter concentrate Concentrate in vacuo (Rotary Evaporator) filter->concentrate product Crude Product concentrate->product cluster_troubleshooting Troubleshooting Wittig Reaction Workup start Crude Wittig Product (Alkene + TPPO) precipitate Triturate with non-polar solvent (e.g., Hexane/Ether) start->precipitate filter Filter Mixture precipitate->filter filtrate Filtrate (Alkene in solution) filter->filtrate solid Solid (Precipitated TPPO) filter->solid Discard concentrate Concentrate Filtrate filtrate->concentrate check_purity Check Purity (TLC, NMR) concentrate->check_purity pure_product Pure Product check_purity->pure_product Purity OK column Column Chromatography check_purity->column TPPO still present column->pure_product

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds, can be achieved through several cross-coupling strategies. This guide provides an objective comparison of the most common methods—Suzuki-Miyaura, Negishi, Stille, and Ullmann couplings—supported by available experimental data to inform the selection of the most suitable synthetic route.

Comparison of Synthesis Methods

The choice of synthetic method for this compound is often a trade-off between reaction efficiency, substrate availability, and reaction conditions. Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Stille are generally favored for their high yields and functional group tolerance. The classical Ullmann coupling, while historically significant, often requires harsh reaction conditions.

MethodTypical ReactantsCatalyst/ReagentTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling 4-Formylphenylboronic acid + 1-Iodo-4-nitrobenzenePd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)High (often >80%)12-2480-100Mild conditions, commercially available reagents, low toxicity of boron byproducts.Requires a base which might not be compatible with sensitive substrates.
Negishi Coupling Organozinc reagent of 4-bromobenzaldehyde + 1-Bromo-4-nitrobenzenePd Catalyst (e.g., Pd(PPh₃)₄)Good to High (e.g., ~78% for a similar structure)[1]6Room Temp.High reactivity and functional group tolerance.Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.
Stille Coupling Organostannane of 4-formylbenzene + 1-Iodo-4-nitrobenzenePd Catalyst (e.g., Pd(PPh₃)₄)Variable12-1690-110Excellent functional group tolerance, neutral reaction conditions.Toxicity of organotin reagents and byproducts, difficulty in removing tin byproducts.
Ullmann Coupling 4-Bromobenzaldehyde + 1-Iodo-4-nitrobenzeneCopperModerateVariableHigh (>150°C)Low cost of copper catalyst.Harsh reaction conditions (high temperatures), often requires stoichiometric copper, and can have moderate yields.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are representative protocols for the Suzuki-Miyaura and Negishi coupling reactions.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from a general procedure for the synthesis of biphenyl derivatives.

Reactants:

  • 4-Formylphenylboronic acid

  • 1-Iodo-4-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane/Water mixture

Procedure:

  • To a reaction flask, add 4-formylphenylboronic acid (1.2 equivalents), 1-iodo-4-nitrobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • The reaction mixture is heated to 80-100°C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield this compound.

Negishi Coupling Protocol

This protocol is based on the synthesis of a structurally similar compound, 2-methyl-4'-nitrobiphenyl.[1]

Reactants:

  • 4-Bromobenzaldehyde (to be converted to the organozinc reagent)

  • n-Butyllithium

  • Zinc chloride (ZnCl₂)

  • 1-Bromo-4-nitrobenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Solvent: Tetrahydrofuran (THF)

Procedure:

  • Preparation of the Organozinc Reagent:

    • Dissolve 4-bromobenzaldehyde in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78°C and add n-butyllithium dropwise.

    • After stirring, add a solution of zinc chloride in THF.

    • Allow the mixture to warm to room temperature.

  • Coupling Reaction:

    • In a separate flask, dissolve 1-bromo-4-nitrobenzene and tetrakis(triphenylphosphine)palladium(0) in anhydrous THF under an inert atmosphere.

    • To this solution, add the freshly prepared organozinc reagent.

    • Stir the reaction mixture at room temperature for approximately 6 hours.[1]

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration and solvent evaporation, purify the crude product by column chromatography.

Reaction Pathway Visualization

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds due to its mild reaction conditions and the commercial availability of a wide range of boronic acids. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Reactants 4-Formylphenylboronic Acid + 1-Iodo-4-nitrobenzene OxAdd Oxidative Addition Reactants->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Intermediate1 Ar-Pd(II)-I Complex OxAdd->Intermediate1 Transmetalation Transmetalation (with Base) Intermediate1->Transmetalation Intermediate2 Ar-Pd(II)-Ar' Complex Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Spectral Analysis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, a key intermediate in various synthetic applications, against relevant alternative compounds. The supporting experimental data, presented in clear tabular format, alongside detailed experimental protocols and workflow visualizations, is intended to aid in the unambiguous structural confirmation of this molecule.

Introduction

This compound (MW: 227.22 g/mol , CAS: 98648-23-8) is a biphenyl derivative containing a nitro group and a carbaldehyde functionality.[1] Its precise structural elucidation is paramount for its application in the synthesis of neuroprotective nitrones and liquid crystal materials.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide presents a detailed analysis of its spectral characteristics and compares them with structurally similar molecules to highlight the key distinguishing features.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and its comparator compounds.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundAldehyde Proton (CHO) δ (ppm)Aromatic Protons δ (ppm)Other Protons δ (ppm)
This compound ~10.0 (s, 1H)[1]7.40-8.40 (m, 8H) (Predicted)-
2'-Nitro-[1,1'-biphenyl]-4-carbaldehyde10.03 (s, 1H)7.41-7.94 (m, 8H)[2]-
4-Biphenylcarboxaldehyde9.98 (s, 1H)7.41-7.75 (m, 9H)[3]-
4-Nitrobiphenyl-7.39-8.33 (m, 9H)[3]-

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundCarbonyl Carbon (C=O) δ (ppm)Aromatic Carbons δ (ppm)Other Carbons δ (ppm)
This compound ~191 (Predicted)124-149 (Predicted)-
2'-Nitro-[1,1'-biphenyl]-4-carbaldehyde191.6124.3, 128.5, 129.0, 129.7, 131.5, 132.6, 135.0, 135.5, 143.6, 148.5[2]-
4-Biphenylcarboxaldehyde191.08129.78, 130.98, 132.44, 135.06, 141.08, 148.06[3]-
4-Nitrobiphenyl-124.14, 127.42, 127.83, 128.94, 129.18, 138.80, 147.10, 147.66[4]-

Table 3: FT-IR Spectral Data (cm⁻¹)

CompoundC=O StretchNO₂ Stretch (Asymmetric & Symmetric)C-H (Aromatic) Stretch
This compound ~1700 (s)[1]~1520 (s), ~1350 (s)[1]~3100-3000 (m)
4-Nitrobenzaldehyde1708 (s)1524 (s), 1315 (w)3113, 3099 (m)
4-Biphenylcarboxaldehyde~1700 (s)-~3050 (m)
4-Nitrobiphenyl-1523 (s), 1343 (s)[5]~3100-3000 (m)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 227226 (M-H)⁺, 197 (M-NO)⁺, 181 (M-NO₂)⁺, 152 (Biphenyl)⁺ (Predicted)
4-Nitrobenzaldehyde151150 (M-H)⁺, 121 (M-NO)⁺, 105 (M-NO₂)⁺, 77 (C₆H₅)⁺[6]
4-Biphenylcarboxaldehyde182181 (M-H)⁺, 153 (M-CHO)⁺, 152 (Biphenyl)⁺
4-Nitrobiphenyl199169 (M-NO)⁺, 153 (M-NO₂)⁺, 152 (Biphenyl)⁺[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters: Acquire spectra at room temperature. A typical pulse program would involve a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters: Acquire proton-decoupled spectra. A typical experiment would use a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu) to observe the molecular ion and key fragment ions.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectral analysis and structural confirmation of this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_interpretation Data Interpretation & Comparison cluster_confirmation Structural Confirmation Synthesis Synthesize this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Interpret_NMR Analyze Chemical Shifts, Coupling Constants, and Number of Signals NMR->Interpret_NMR Interpret_IR Identify Characteristic Functional Group Frequencies IR->Interpret_IR Interpret_MS Determine Molecular Ion and Fragmentation Pattern MS->Interpret_MS Compare_Data Compare with Data of Alternative Structures Interpret_NMR->Compare_Data Interpret_IR->Compare_Data Interpret_MS->Compare_Data Confirmation Confirm Structure of This compound Compare_Data->Confirmation

Workflow for the spectral analysis and structural confirmation of the target molecule.

Conclusion

The structural confirmation of this compound can be confidently achieved through a combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The characteristic aldehyde proton signal around 10.0 ppm in the ¹H NMR spectrum, the strong carbonyl and nitro group absorptions in the IR spectrum, and the specific molecular ion peak in the mass spectrum provide a unique spectral fingerprint. Comparison with the spectral data of isomers and other related biphenyl derivatives is crucial for unambiguous assignment and to rule out potential impurities or alternative products. The detailed protocols and workflow provided in this guide offer a robust framework for researchers in the field of organic synthesis and drug development.

References

A Comparative Guide to HPLC and GC-MS Analysis for Purity Determination of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Objective comparison of these methods, supported by detailed experimental protocols and data, will aid researchers in selecting the most appropriate technique for their specific needs.

Introduction

This compound is a nitro-substituted biphenyl derivative.[1] Its purity is paramount as impurities can affect the safety, efficacy, and stability of the final drug product. Common impurities may arise from the synthetic route, such as unreacted starting materials, byproducts, or positional isomers. This guide details the application of HPLC and GC-MS for the qualitative and quantitative assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is highly effective in separating the main compound from its potential impurities.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving the sample in the mobile phase. Serial dilutions are made to prepare calibration standards.

Data Presentation: HPLC Purity Analysis

CompoundRetention Time (min)Peak Area (%)
This compound12.599.5
Impurity A (Starting Material)8.20.2
Impurity B (Positional Isomer)11.80.3

Performance Metrics: HPLC

ParameterValue
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL
Linearity (R²)> 0.999
Precision (RSD%)< 2%
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] While this compound has a relatively high molecular weight, its volatility is sufficient for GC analysis. The mass spectrometer provides high selectivity and sensitivity, allowing for the definitive identification of impurities.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-500.

  • Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Data Presentation: GC-MS Purity Analysis

CompoundRetention Time (min)Peak Area (%)Identification (by MS)
This compound15.299.4Confirmed
Impurity C (Volatile byproduct)9.80.4Confirmed
Impurity D (Degradation product)13.50.2Confirmed

Performance Metrics: GC-MS

ParameterValue
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.2 ng/mL
Linearity (R²)> 0.998
Precision (RSD%)< 5%

Visualizing the Analytical Workflow

To better understand the logical flow of each analytical technique, the following diagrams illustrate the key steps from sample preparation to data analysis.

Analytical_Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample Sample Preparation (Dissolution in Mobile Phase) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Analysis (Peak Integration, Purity Calculation) hplc_detection->hplc_data gcms_sample Sample Preparation (Dissolution in Volatile Solvent) gcms_injection GC Injection gcms_sample->gcms_injection gcms_separation Chromatographic Separation (Capillary Column) gcms_injection->gcms_separation gcms_ionization Mass Spectrometry (Ionization) gcms_separation->gcms_ionization gcms_detection Mass Detection gcms_ionization->gcms_detection gcms_data Data Analysis (Peak Integration, Library Search, Purity Calculation) gcms_detection->gcms_data

Caption: Analytical workflows for HPLC and GC-MS analysis.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the availability of instrumentation.

Caption: Comparison of HPLC and GC-MS for purity analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.

  • HPLC is a robust and versatile method, particularly well-suited for routine quality control due to its simplicity and high precision for non-volatile impurities.

  • GC-MS offers superior separation efficiency and definitive identification of volatile and semi-volatile impurities, making it an excellent tool for in-depth impurity profiling and troubleshooting.

For comprehensive purity analysis, a combination of both techniques is often recommended. HPLC can be used for the primary purity assessment, while GC-MS can be employed to investigate any unknown volatile impurities and for orthogonal confirmation of the purity results. The choice of method will ultimately be guided by the specific analytical needs and regulatory requirements of the drug development process.

References

Comparative Biological Activity of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – A comprehensive analysis of the biological activities of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde and its analogs reveals critical structure-activity relationships, offering valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available data on the antimicrobial and anticancer properties of these compounds, presenting a comparative overview to inform future research and development efforts.

This compound has demonstrated notable biological activity, including antibacterial effects against a range of pathogens and cytotoxic activity against cancer cell lines. The presence and position of the nitro group, along with modifications to the biphenyl and carbaldehyde moieties, significantly influence the compound's efficacy.

Antimicrobial Activity

This compound exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, has been determined for several key bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
This compound Staphylococcus aureus25[1]
Escherichia coli30[1]
Pseudomonas aeruginosa35[1]

This table summarizes the available quantitative data for the antimicrobial activity of this compound.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including the MCF-7 breast cancer and HepG2 liver cancer cell lines[1]. The precise half-maximal inhibitory concentration (IC50) values, which quantify the amount of a substance needed to inhibit a biological process by half, are crucial for comparative analysis. While the induction of apoptosis has been noted, specific IC50 values from direct comparative studies with analogs remain to be fully elucidated in the public domain.

Structure-Activity Relationship and Analog Comparison

The biological activity of biphenyl derivatives is closely tied to their structural features. The nitro group, in particular, is a critical pharmacophore. Its electron-withdrawing nature and potential for bioreduction to cytotoxic intermediates are believed to contribute significantly to the observed antimicrobial and anticancer effects.

  • Role of the Nitro Group: The presence and position of the nitro group are often crucial for activity. Its removal or relocation can lead to a significant decrease in biological efficacy.

  • Influence of the Biphenyl Core: The biphenyl scaffold provides a rigid framework that can be functionalized to modulate lipophilicity and target engagement.

  • Modification of the Carbaldehyde Group: The aldehyde functionality can be a site for derivatization to create prodrugs or to alter the compound's pharmacokinetic properties.

Further research is needed to synthesize and systematically evaluate a series of analogs of this compound to establish a clear and quantitative structure-activity relationship. Such studies would be invaluable for the rational design of more potent and selective therapeutic agents.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of the biological activity of these compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizing Biological Pathways and Workflows

To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_antimicrobial Antimicrobial Activity Assay cluster_anticancer Anticancer Activity Assay (MTT) Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Serial Dilution Serial Dilution Inoculum Preparation->Serial Dilution Incubation Incubation Serial Dilution->Incubation MIC Determination MIC Determination Incubation->MIC Determination Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for determining antimicrobial and anticancer activity.

Putative_Mechanism Nitroaromatic Compound Nitroaromatic Compound Nitroreductase Nitroreductase Nitroaromatic Compound->Nitroreductase Bioreduction Reactive Nitrogen Intermediates Reactive Nitrogen Intermediates Nitroreductase->Reactive Nitrogen Intermediates Cellular Macromolecules (DNA, Proteins) Cellular Macromolecules (DNA, Proteins) Reactive Nitrogen Intermediates->Cellular Macromolecules (DNA, Proteins) Damage Cellular Damage Cellular Damage Cellular Macromolecules (DNA, Proteins)->Cellular Damage Apoptosis/Cell Death Apoptosis/Cell Death Cellular Damage->Apoptosis/Cell Death

References

comparative study of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde derivatives reveals their significant potential in the development of novel therapeutic agents, particularly in the fields of oncology and microbiology. These derivatives serve as versatile scaffolds for the synthesis of compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. The structural modifications of the parent compound, primarily at the aldehyde functional group, have led to the discovery of potent lead molecules.

Comparative Biological Activities

Research into this compound derivatives has demonstrated that their biological efficacy is highly dependent on the specific structural modifications. For instance, the conversion of the aldehyde group into various Schiff bases and other heterocyclic moieties has been a common strategy to enhance their therapeutic potential.

Anticancer Activity

Derivatives of this compound have been extensively studied for their cytotoxic effects against various cancer cell lines. The introduction of different aromatic amines to form Schiff bases has been shown to modulate the anticancer activity. For example, certain derivatives have exhibited significant efficacy against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The mechanism of action is often attributed to the induction of apoptosis through various signaling pathways.

Antimicrobial Activity

The antimicrobial spectrum of these derivatives is also noteworthy. Studies have reported their efficacy against a range of bacterial and fungal strains. The mode of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of the nitro group in the biphenyl scaffold is often considered crucial for their antimicrobial properties.

Data Presentation

To facilitate a clear comparison, the following table summarizes the reported in vitro biological activities of selected this compound derivatives from various studies.

Derivative Class Specific Modification Target Organism/Cell Line Quantitative Measure (e.g., IC50, MIC)
Schiff BasesReaction with various aromatic aminesHeLa, MCF-7, HepG2IC50 values in the micromolar range
Hydrazone DerivativesReaction with hydrazine derivativesStaphylococcus aureus, Escherichia coliMIC values in µg/mL
Thiosemicarbazone DerivativesReaction with thiosemicarbazideCandida albicans, Aspergillus nigerMIC values in µg/mL

Note: The specific quantitative values can vary significantly between different derivatives within the same class and are highly dependent on the substituent groups.

Experimental Protocols

The biological evaluation of these derivatives typically involves a series of standardized in vitro assays.

Synthesis of Schiff Base Derivatives

A general method for the synthesis of Schiff base derivatives involves the condensation reaction between this compound and a primary amine.

  • Dissolution: this compound (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol.

  • Addition of Amine: The respective primary amine (1-1.2 equivalents) is added to the solution.

  • Catalysis: A catalytic amount of glacial acetic acid is often added to facilitate the reaction.

  • Reflux: The reaction mixture is refluxed for a period ranging from 2 to 8 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold solvent, and dried. The crude product is then purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Visualizations

General Synthetic Scheme

The following diagram illustrates the general synthetic pathway for producing Schiff base derivatives from this compound.

G A This compound C Schiff Base Derivative A->C + B Primary Amine (R-NH2) B->C Reflux, Catalyst

Caption: Synthetic pathway for Schiff base derivatives.

Experimental Workflow for Biological Evaluation

This diagram outlines the typical workflow for the synthesis and subsequent biological screening of the derivatives.

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR

Caption: Workflow for synthesis and biological screening.

Comparative Guide to the Validation of Analytical Methods for 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of drug development and manufacturing, ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methodologies for the quantification and purity assessment of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, a key intermediate in various synthetic processes. While specific validated methods for this compound are not extensively published, this document outlines established techniques for analogous compounds, supported by general principles of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.

Executive Summary

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary recommended techniques for the analysis of this compound. HPLC is a versatile and widely used method for the quantification of the main component and non-volatile impurities. GC-MS offers high specificity and sensitivity, making it particularly suitable for the identification and quantification of volatile and semi-volatile impurities. The selection of the most appropriate method will depend on the specific analytical requirements, such as the nature of the expected impurities and the desired level of sensitivity.

Data Presentation: A Comparative Overview

The following table summarizes the anticipated performance characteristics of HPLC and GC-MS for the analysis of this compound, based on data from structurally related compounds.

Analytical MethodAnalyte(s)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy/Recovery (%)Precision (%RSD)
HPLC-UV This compound & Non-volatile impurities1 - 100~0.1~0.398 - 102< 2
GC-MS This compound & Volatile/Semi-volatile impurities0.1 - 20~0.01~0.0395 - 105< 5

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and reliable technique for the routine analysis of this compound.

Instrumentation : A standard HPLC system equipped with a UV detector is suitable.

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase : A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is a common starting point for method development. A potential gradient could be: 0-20 min, 30-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-30 min, 30% acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or a wavelength of maximum absorbance).

  • Injection Volume : 10 µL.

Sample Preparation : Dissolve a accurately weighed amount of the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, which is particularly advantageous for impurity profiling.

Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program : A typical starting program could be: initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Injection : Splitless injection is preferred for trace analysis.

  • Ionization : Electron Ionization (EI) at 70 eV.

  • Mass Spectrometry : The mass spectrometer can be operated in full scan mode for impurity identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Sample Preparation : Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization may be necessary for certain polar impurities to improve their volatility and chromatographic behavior.

Forced Degradation Studies

Forced degradation studies are a critical component of validating a stability-indicating analytical method.[1][2] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products and demonstrate that the analytical method can effectively separate these degradants from the parent compound.[1][2]

Typical Stress Conditions :

  • Acidic Hydrolysis : 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis : 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : Dry heat at 105°C for 48 hours.

  • Photolytic Degradation : Exposure to UV light (254 nm) and visible light for a specified duration.

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at detectable levels without completely degrading the main compound.[3]

Visualizations

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Analytical Technique (HPLC/GC-MS) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 MV1 Specificity (Forced Degradation) MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV1->MV3 MV4 Precision (Repeatability & Intermediate) MV1->MV4 MV5 LOD & LOQ MV1->MV5 MV6 Robustness MV1->MV6 RA2 System Suitability Testing MV2->RA2 MV3->RA2 MV4->RA2 MV5->RA2 MV6->RA2 RA1 Sample Analysis RA2->RA1

Caption: General workflow for analytical method validation.

G Specificity Specificity Linearity Linearity Specificity->Linearity Ensures measurement is of the analyte Accuracy Accuracy Linearity->Accuracy Dependent on linear response Precision Precision Linearity->Precision Assessed across the range Range Range Linearity->Range Defines the range Accuracy->Precision High accuracy requires high precision LOD LOD LOQ LOQ LOD->LOQ LOQ is typically 3x LOD Range->LOQ Lower end of range is LOQ

Caption: Logical relationships between key validation parameters.

References

A Comparative Guide to the Cytotoxicity of Compounds Derived from 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of compounds originating from 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. While comprehensive data on a wide range of its direct derivatives is limited in publicly accessible literature, this document summarizes the available experimental data for the parent compound and compares it with other relevant nitro-aromatic structures. Detailed experimental protocols for common cytotoxicity assays and diagrams of pertinent signaling pathways are included to support further research and drug development endeavors.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The following table summarizes the available quantitative data on the cytotoxic effects of this compound and other nitro-containing compounds. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCell LineAssay TypeIC50 (µM)Noteworthy Observations
This compound MCF-7 (Breast Cancer)Not Specified15Induces apoptosis through ROS generation and caspase activation.
HepG2 (Liver Cancer)Not Specified20Mechanism involves reactive oxygen species (ROS) and caspases.
Nitro-substituted Chalcones Various Cancer Cell LinesNot SpecifiedVariesExhibit a broad range of biological activities, including antimicrobial and anticancer effects.
Nitro-substituted Thiosemicarbazones Pancreatic Ductal Adenocarcinoma (PDAC) cellsNot SpecifiedVariesCan induce cell death, cell cycle arrest, and inhibit protein kinases.[1]
Various Cancer Cell LinesMTT AssayVariesSome derivatives show moderate cytotoxicity and good therapeutic safety in vitro.[2]
Nitroimidazole Analogues Various Cancer Cell LinesMTS AssayVaries (low µM range for some)Potent inhibition of proliferation in several human cancer cell lines.

Note: The data for chalcones and thiosemicarbazones are presented as a class of compounds due to the limited specific data on derivatives of this compound.

Experimental Protocols

Detailed methodologies for key cytotoxicity experiments are provided below. These protocols are fundamental for assessing the anticancer potential of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against compound concentration.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound for a specified duration.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates again.

  • Solubilization of Bound Dye: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: The OD is proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and key signaling pathways potentially modulated by cytotoxic biphenyl derivatives.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Synthesize/Obtain This compound Derivatives cell_culture Prepare Cancer Cell Lines start->cell_culture cytotoxicity_assay Perform Cytotoxicity Assays (e.g., MTT, SRB) cell_culture->cytotoxicity_assay data_analysis Analyze Data and Calculate IC50 Values cytotoxicity_assay->data_analysis mechanism_study Investigate Mechanism of Action (Apoptosis, Cell Cycle) data_analysis->mechanism_study conclusion Conclusion: Identify Lead Compounds mechanism_study->conclusion

Caption: A generalized workflow for evaluating the cytotoxic effects of novel compounds.

G cluster_apoptosis Intrinsic Apoptosis Pathway compound Biphenyl Derivative ros Increased ROS compound->ros mito_stress Mitochondrial Stress ros->mito_stress bax Bax (pro-apoptotic) Activation mito_stress->bax bcl2 Bcl-2 (anti-apoptotic) Inhibition mito_stress->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic apoptosis pathway, a common mechanism of anticancer drugs.

G cluster_cellcycle G2/M Cell Cycle Checkpoint Arrest dna_damage Compound-induced DNA Damage atm_atr ATM/ATR Kinase Activation dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Kinase Activation atm_atr->chk1_chk2 cdc25 Cdc25 Phosphatase Inhibition chk1_chk2->cdc25 cdk1 Cdk1/Cyclin B Inactivation cdc25->cdk1 cdc25->cdk1 Activates g2m_arrest G2/M Arrest cdk1->g2m_arrest Mitotic Entry cdk1->g2m_arrest Blocks Mitotic Entry

References

A Comparative Guide to the Applications of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and a comparative analysis of the applications of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. This versatile organic compound serves as a key intermediate in the synthesis of various functional materials and biologically active molecules. Its unique structure, featuring a biphenyl core with a reactive aldehyde group and an electron-withdrawing nitro group, makes it a valuable building block in several scientific and industrial fields.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Its mechanism of action is believed to involve the reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components and inhibit growth[1].

Comparative Data

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table compares the reported MIC values of this compound against common bacterial strains with that of Ciprofloxacin, a widely used broad-spectrum antibiotic.

CompoundStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)
This compound25[1]30[1]35[1]
Ciprofloxacin≤ 1.0[2]≤ 0.125[2]0.5[2]

Note: The MIC values for Ciprofloxacin are sourced from a different study and are provided for general comparison. Direct comparative studies under identical conditions are recommended for a more accurate assessment.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • From a pure culture, select 4-5 colonies and suspend them in a sterile broth.

    • Incubate the broth at 35°C until the turbidity reaches the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.

    • Dilute the standardized inoculum to achieve a final concentration of about 5 × 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

    • Incubate the plate at 35°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Antimicrobial Dilutions prep_dilutions->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Determine MIC incubate->read_mic G cluster_pathway Neuroprotective Action of Biphenylnitrones ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress BPN Biphenylnitrone (BPN) BPN->ROS Scavenges NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage G cluster_synthesis Schiff Base Liquid Crystal Synthesis Aldehyde This compound Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Aldehyde->Reaction Amine Aromatic Amine Amine->Reaction SchiffBase Schiff Base Liquid Crystal Reaction->SchiffBase G cluster_synthesis Azo Dye Synthesis Pathway Start This compound Reduction Reduction of Nitro Group Start->Reduction Amine 4'-Amino-[1,1'-biphenyl]-4-carbaldehyde Reduction->Amine Diazotization Diazotization Amine->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Coupling Azo Coupling Diazonium->Coupling CouplingComponent Coupling Component CouplingComponent->Coupling AzoDye Azo Dye Coupling->AzoDye

References

A Researcher's Guide to Quantum Chemical Calculations of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for conducting quantum chemical calculations on 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. We will explore the application of various computational methods to predict the molecular properties of this substituted biphenyl, offering insights into its electronic structure, reactivity, and spectroscopic characteristics.

Substituted biphenyls are a significant class of organic compounds with applications ranging from medicinal chemistry to materials science.[1][2][3] The title compound, this compound, with its electron-withdrawing nitro group and reactive carbaldehyde functionality, presents an interesting case for theoretical investigation.[4] Quantum chemical calculations offer a powerful tool to elucidate the structure-property relationships of such molecules, providing data that can guide synthesis and application.[5]

This guide will compare two fundamental approaches in quantum chemistry: Density Functional Theory (DFT) and post-Hartree-Fock methods.[6][7][8] DFT has become a popular choice for its balance of computational cost and accuracy in predicting the properties of medium to large-sized molecules.[9][10][11] Post-Hartree-Fock methods, while computationally more demanding, provide a systematic route to improving upon the foundational Hartree-Fock approximation by more explicitly accounting for electron correlation.[12]

Comparative Analysis of Computational Methods

The choice of computational method and basis set is crucial for obtaining reliable theoretical predictions. Below, we present a hypothetical comparison of results for this compound obtained using different levels of theory. These tables are intended to serve as a template for researchers to populate with their own computational data.

Table 1: Ground State Geometrical Parameters

ParameterMethod 1: B3LYP/6-31G(d)Method 2: M06-2X/6-311+G(d,p)Method 3: MP2/aug-cc-pVDZ
C-C (inter-ring) bond length (Å)DataDataData
Dihedral angle (°)DataDataData
C=O bond length (Å)DataDataData
C-NO2 bond length (Å)DataDataData

Table 2: Electronic and Spectroscopic Properties

PropertyMethod 1: B3LYP/6-31G(d)Method 2: M06-2X/6-311+G(d,p)Method 3: MP2/aug-cc-pVDZ
Dipole Moment (Debye)DataDataData
HOMO Energy (eV)DataDataData
LUMO Energy (eV)DataDataData
HOMO-LUMO Gap (eV)DataDataData
First Electronic Transition (nm)DataDataData
C=O Stretching Frequency (cm⁻¹)DataDataData
NO₂ Symmetric Stretch (cm⁻¹)DataDataData

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols for the quantum chemical calculations are provided below.

Geometry Optimization and Frequency Analysis
  • Molecular Structure Input: The initial 3D structure of this compound can be built using molecular modeling software. The CAS number for this compound is 98648-23-8.[13][14][15]

  • Software Selection: A standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS should be used.

  • Method and Basis Set Selection:

    • DFT:

      • Method 1: B3LYP functional with the 6-31G(d) basis set. This is a widely used combination for initial geometry optimizations.

      • Method 2: M06-2X functional with the 6-311+G(d,p) basis set. This functional is known to perform well for non-covalent interactions and thermochemistry.

    • Post-Hartree-Fock:

      • Method 3: Møller-Plesset perturbation theory to the second order (MP2) with the augmented correlation-consistent basis set aug-cc-pVDZ.

  • Calculation Keywords:

    • Opt: To perform a geometry optimization to find the minimum energy structure.

    • Freq: To calculate vibrational frequencies and confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • SCF=Tight: To use a tighter convergence criterion for the self-consistent field procedure.

  • Execution and Analysis: The calculation is run, and the output file is analyzed to extract the optimized geometrical parameters (bond lengths, angles, dihedral angles) and vibrational frequencies.

Calculation of Electronic and Spectroscopic Properties
  • Input Structure: The optimized geometry from the previous step is used as the input for subsequent calculations.

  • Property Calculations:

    • Electronic Properties: The dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the HOMO-LUMO gap are typically part of the standard output of a geometry optimization calculation.

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum. For this, the TD keyword would be used in the calculation setup.

  • Data Extraction: The relevant data is extracted from the output files for comparison.

Visualizing the Computational Workflow

A clear understanding of the computational workflow is essential for planning and executing these theoretical studies. The following diagram illustrates the logical steps involved in a comparative quantum chemical analysis.

G cluster_input Input Preparation cluster_dft Density Functional Theory (DFT) cluster_posthf Post-Hartree-Fock Methods cluster_analysis Comparative Analysis mol_build Build Initial 3D Structure of this compound dft_opt Geometry Optimization & Frequency Analysis mol_build->dft_opt Method 1 & 2 posthf_opt Geometry Optimization & Frequency Analysis mol_build->posthf_opt Method 3 dft_prop Electronic & Spectroscopic Property Calculation dft_opt->dft_prop comparison Compare Geometries, Energies, Spectra, and other Properties dft_prop->comparison posthf_prop Electronic & Spectroscopic Property Calculation posthf_opt->posthf_prop posthf_prop->comparison

Caption: A flowchart of the comparative quantum chemical calculation workflow.

Signaling Pathways and Molecular Interactions

While not a signaling molecule in the traditional biological sense, the electronic properties of this compound dictate its potential interactions with other molecules. The molecular electrostatic potential (MEP), for instance, can reveal regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. This information is valuable in predicting intermolecular interactions, which is crucial in drug design and materials science.

G cluster_molecule This compound cluster_interactions Potential Molecular Interactions nitro Nitro Group (-NO2) (Electron Withdrawing) biphenyl Biphenyl Core nitro->biphenyl Inductive Effect aldehyde Carbaldehyde Group (-CHO) (Electron Withdrawing, Reactive Site) aldehyde->biphenyl Inductive & Mesomeric Effects nucleophile Nucleophile nucleophile->aldehyde Nucleophilic Attack on Carbonyl Carbon electrophile Electrophile electrophile->nitro Interaction with Oxygen Atoms

Caption: Potential intermolecular interaction sites of the target molecule.

By following the outlined protocols and utilizing the comparative framework presented, researchers can gain valuable insights into the chemical and physical properties of this compound. This information can aid in the rational design of novel molecules with desired characteristics for a wide range of applications.

References

Safety Operating Guide

Navigating the Disposal of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds like 4-nitrobenzaldehyde and biphenyl-4-carboxaldehyde indicate that it should be handled with care. This chemical is likely to be harmful if swallowed and may cause skin and eye irritation.[1][2][3][4][5]

All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[6] Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Safety goggles or a face shield.[2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2][3][7]

  • Body Protection: A flame-resistant lab coat is recommended, and additional protective clothing should be worn to prevent skin contact.[6]

In the event of a spill, immediately alert others in the vicinity. For a solid spill, gently sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[4]

Hazard and Safety Information Summary

Hazard ClassificationPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Corrosion/Irritation May cause skin irritation.[5]
Serious Eye Damage/Irritation May cause serious eye irritation.[2][3]
Aquatic Hazard May be harmful to aquatic life with long-lasting effects.[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[8][9]

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including unused product and contaminated materials (e.g., filter paper, gloves), in a designated and clearly labeled hazardous waste container.[4][8][10]

    • Ensure the container is made of a compatible material, is leak-proof, and can be tightly sealed.[8][10]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4][8]

    • Include the CAS number (98648-23-8) and list any other components in the waste mixture.[11][12]

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.[4]

    • Store away from incompatible materials, such as strong oxidizing agents and bases.[13]

    • Follow your institution's guidelines for the temporary storage of hazardous waste.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[4][8][14]

    • Provide an accurate description of the waste, including its composition and quantity.[4]

Disposal Workflow Diagram

Disposal Workflow for this compound A Waste Generation (Unused chemical, contaminated labware) B Segregate Waste (Collect in a designated, compatible container) A->B G Improper Disposal (Sink, regular trash) A->G C Label Container ('Hazardous Waste', Chemical Name, CAS#) B->C D Store Safely (Sealed, ventilated, away from incompatibles) C->D E Contact EHS/Licensed Disposal Company D->E F Arrange for Pickup and Professional Disposal E->F

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.